Technical Documentation Center

4-ethynyloxane-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-ethynyloxane-4-carboxylic acid
  • CAS: 2167622-62-8

Core Science & Biosynthesis

Foundational

Introduction: A Privileged Scaffold with Versatile Functionality

An In-depth Technical Guide to 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery The tetrahydropyran (THP) ring is a cornerstone in modern medicinal chemistry, reco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

The tetrahydropyran (THP) ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational rigidity and ability to act as a bioisostere of a cyclohexane ring, while introducing a polar oxygen atom for potential hydrogen bonding, make it an attractive moiety for modulating the pharmacokinetic properties of drug candidates.[1][2] The incorporation of a carboxylic acid at the 4-position introduces a key functional group capable of forming strong ionic and hydrogen bond interactions with biological targets. Furthermore, the addition of an ethynyl group at the same position provides a rigid, linear linker and a versatile handle for further chemical modifications, including "click chemistry."

This technical guide provides a comprehensive overview of 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid, a molecule that combines these three valuable structural motifs. Due to the limited availability of direct experimental data for this specific compound, this guide will focus on a proposed synthetic route, predicted physicochemical properties based on its constituent functional groups, and a discussion of its potential applications in the field of drug discovery and development.

Proposed Synthesis of 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid

A plausible three-step synthetic pathway for 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid is proposed, commencing with the commercially available starting material, tetrahydro-4H-pyran-4-one.

Synthetic_Pathway A Tetrahydro-4H-pyran-4-one B 4-ethynyltetrahydro-2H-pyran-4-ol A->B 1. Lithium acetylide 2. Aqueous workup C 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid B->C Jones Oxidation (CrO3, H2SO4, acetone)

Caption: Proposed synthetic pathway for 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid.

Step 1: Synthesis of Tetrahydro-4H-pyran-4-one (Starting Material)

Tetrahydro-4H-pyran-4-one is a key intermediate and can be synthesized via several methods. One scalable approach involves the reaction of 3-chloropropionyl chloride with ethylene gas in the presence of a Lewis acid catalyst, followed by hydrolysis and cyclization.[3]

Experimental Protocol:

  • To a cooled reactor (-10 °C), add 3-chloropropionyl chloride and aluminum trichloride.

  • While stirring, introduce ethylene gas, maintaining the temperature below 10 °C.

  • In a separate vessel, prepare a mixture of water and hydrochloric acid, cooled to 0 °C.

  • Transfer the reaction mixture from the first step into the acidic water, stir, and allow the layers to separate to obtain 1,5-dichloropentan-3-one.

  • In a new reactor, combine water, phosphoric acid, and sodium dihydrogen phosphate.

  • Heat the mixture to reflux and add the 1,5-dichloropentan-3-one.

  • After the reaction is complete, cool the mixture and extract the product.

  • Purify the crude product by vacuum distillation to yield tetrahydro-4H-pyran-4-one.[3]

Step 2: Ethynylation of Tetrahydro-4H-pyran-4-one

The introduction of the ethynyl group at the C4 position can be achieved through the nucleophilic addition of an acetylide anion to the ketone. Lithium acetylide, prepared in situ from acetylene gas and a strong base, is a common reagent for this transformation.

Experimental Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve lithium acetylide ethylenediamine complex in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF to the cooled acetylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-ethynyltetrahydro-2H-pyran-4-ol.

Step 3: Oxidation of 4-ethynyltetrahydro-2H-pyran-4-ol to the Carboxylic Acid

The oxidation of the tertiary propargylic alcohol to the corresponding carboxylic acid is the final and most challenging step. Jones oxidation is a classic and effective method for this transformation.[4]

Experimental Protocol:

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting with water.

  • In a flask, dissolve the 4-ethynyltetrahydro-2H-pyran-4-ol from the previous step in acetone and cool the solution in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred acetone solution. A color change from orange/red to green will be observed.

  • After the addition is complete, continue stirring at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties

The following properties are predicted based on the chemical structure of 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid.

PropertyPredicted Value/DescriptionRationale
Molecular Formula C₈H₁₀O₃Based on the chemical structure.
Molecular Weight 154.16 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule carboxylic acids.
pKa ~4-5The pKa of a typical carboxylic acid is in this range. The electron-withdrawing effect of the ethynyl group may slightly lower the pKa.[5][6]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF). Sparingly soluble in water. Insoluble in nonpolar organic solvents (e.g., hexanes).The carboxylic acid and ether functionalities impart polarity and hydrogen bonding capabilities, promoting solubility in polar solvents. The hydrocarbon backbone limits water solubility.[7]
LogP ~1.0 - 1.5 (estimated)The molecule has both hydrophilic (carboxylic acid, ether) and lipophilic (alkyne, pyran ring) character.

Predicted Spectroscopic Data

Spectroscopy Characteristic Peaks
¹H NMR δ ~11-12 ppm (s, 1H, -COOH), δ ~3.5-4.0 ppm (m, 4H, -CH₂-O-CH₂-), δ ~2.5-2.7 ppm (s, 1H, -C≡C-H), δ ~1.8-2.2 ppm (m, 4H, -CH₂-C-CH₂-). The terminal alkyne proton is shielded and appears at a relatively high field.[8]
¹³C NMR δ ~170-180 ppm (-COOH), δ ~80-90 ppm (-C≡CH), δ ~70-80 ppm (-C≡CH), δ ~60-70 ppm (-CH₂-O-CH₂-), δ ~40-50 ppm (quaternary carbon), δ ~30-40 ppm (-CH₂-C-CH₂-).
IR (cm⁻¹) 3300 (sharp, ≡C-H stretch), 3300-2500 (broad, O-H stretch of carboxylic acid), 2110-2140 (weak, C≡C stretch), 1700-1725 (strong, C=O stretch).[9][10][11]

Applications in Drug Development

The unique combination of a tetrahydropyran ring, a carboxylic acid, and an ethynyl group makes 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid a promising building block for drug discovery.

Applications cluster_0 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid A Core Scaffold B Improved Pharmacokinetics A->B THP Ring C Target Binding (H-bonding, ionic) A->C Carboxylic Acid D Bioconjugation (Click Chemistry) A->D Ethynyl Group E Enzyme Inhibition (Rigid Linker) A->E Ethynyl Group

Caption: Potential applications of the title compound in drug discovery.

  • Modulation of Physicochemical Properties: The THP moiety is often used to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] It can reduce lipophilicity compared to a cyclohexane ring, which may lead to improved solubility and reduced metabolic liabilities.

  • Target Engagement: The carboxylic acid group is a key pharmacophoric feature in many drugs, acting as a hydrogen bond donor and acceptor, and forming salt bridges with basic residues (e.g., lysine, arginine) in protein active sites.

  • Bioorthogonal Chemistry: The terminal alkyne serves as a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the molecule to other entities, such as fluorescent probes, affinity tags, or larger biomolecules like antibodies, to create antibody-drug conjugates (ADCs).[2]

  • Structural Scaffolding: The rigid, linear nature of the ethynyl group can act as a linker to position other pharmacophoric elements with precise geometry for optimal interaction with a biological target. It is a common feature in many kinase inhibitors and other enzyme-targeted drugs.

References

[1] PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. Retrieved from PharmaBlock website. [2] BOC Sciences. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from BOC Sciences website. [12] McDonald, R. N., & Schwab, P. A. (1964). The Oxidation of Phenylacetylene with Perbenzoic Acid. Journal of the American Chemical Society, 86(22), 4866–4869. [4] National Center for Biotechnology Information. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. In PubChem. Retrieved from PubChem website. [13] Liu, Y., et al. (2022). Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. Angewandte Chemie International Edition, 61(10), e202115668. [14] Lee, H., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 369. [15] Ma, S., et al. (2011). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Advanced Synthesis & Catalysis, 353(10), 1647-1650. [16] BenchChem. (n.d.). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Retrieved from BenchChem website. [17] Sharma, A., et al. (2021). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 11(59), 37283-37304. [18] Ma, S., et al. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44(10), 1569-1576. [8] LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from Chemistry LibreTexts website. [19] Wirth, T., et al. (2022). Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. Chemistry – A European Journal, 28(1), e202103589. [20] Hernandez-Laguna, A., et al. (2012). Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. Journal of Molecular Modeling, 18(9), 4171-4181. [21] Rychnovsky, S. D., & Kim, J. (2009). New reactions of 2-methylenetetrahydropyrans. A three component coupling protocol for the synthesis of tetrahydropyranyl ketides. Organic letters, 11(22), 5174–5177. Franz, R. G., & Gallaschun, R. J. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical research, 18(11), 1548–1557. [22] Wirth, T., et al. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Chemistry – A European Journal, 28(1), e202103589. [23] Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from Organic Chemistry Portal website. [24] Rychnovsky, S. D., & Kim, J. (2009). New reactions of 2-methylenetetrahydropyrans. A three component coupling protocol for the synthesis of tetrahydropyranyl ketides. Organic letters, 11(22), 5174–5177. [9] Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from Chemistry Steps website. [25] Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [10] LibreTexts. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from Chemistry LibreTexts website. [26] Booker-Milburn, K. I., & D'Souza, D. M. (2006). Synthesis and Reactions of N-Ethynyl-heterocycles. Current Organic Chemistry, 10(14), 1635-1651. [27] BenchChem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Retrieved from BenchChem website. [28] ChemicalBook. (2023, September 19). Tetrahydro-4H-pyran-4-one: properties and applications. Retrieved from ChemicalBook website. [11] LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from Chemistry LibreTexts website. [29] Kelly, C. B., et al. (2018). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 95, 319-333. [30] OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from OpenStax website. [31] Procter, D. J., et al. (2018). An Asymmetric ‘Clip-Cycle’ Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Angewandte Chemie International Edition, 57(38), 12499-12503. [5] University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from University of Calgary website. [3] Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. Retrieved from Google Patents website. [32] Ramalingam, K., et al. (2005). Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one and Tetrahydrothiopyran-4-one. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(1), 53-66. [6] ResearchGate. (n.d.). Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. Retrieved from ResearchGate website. LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from Chemistry LibreTexts website.

Sources

Exploratory

The Quaternary Tetrahydropyran Scaffold: Cheminformatics and Synthetic Utility of 4-Ethynyloxane-4-Carboxylic Acid

Topic: 4-Ethynyloxane-4-Carboxylic Acid SMILES String Content Type: Technical Whitepaper Audience: Medicinal Chemists, Cheminformatics Specialists, and Synthetic Biologists Core Identity & Cheminformatics In the realm of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethynyloxane-4-Carboxylic Acid SMILES String Content Type: Technical Whitepaper Audience: Medicinal Chemists, Cheminformatics Specialists, and Synthetic Biologists

Core Identity & Cheminformatics

In the realm of Fragment-Based Drug Discovery (FBDD), the transition from sp²-rich "flat" molecules to sp³-rich 3D scaffolds is a critical strategy for improving solubility and target specificity. 4-ethynyloxane-4-carboxylic acid represents a high-value "gem-disubstituted" synthone, offering a rigid tetrahydropyran core decorated with orthogonal reactive handles: a carboxylic acid for amide coupling and a terminal alkyne for "Click" chemistry.

The SMILES String Architecture

The Simplified Molecular Input Line Entry System (SMILES) string for this molecule encodes its specific quaternary topology.

Canonical SMILES:

SMILES Parsing & Syntax Logic:

  • C#C : Defines the terminal ethynyl (alkyne) group. The # denotes a triple bond.

  • C1 : The quaternary carbon at position 4 of the pyran ring. The 1 is the ring closure label.

  • (CCOCC1) : The branch defining the tetrahydropyran (oxane) ring.

    • C: Carbon 3.

    • C: Carbon 2.

    • O: The ether oxygen at position 1.

    • C: Carbon 6.

    • C: Carbon 5.

    • 1: Closes the ring back to the quaternary center.

  • C(=O)O : The carboxylic acid moiety attached to the quaternary center.

Key Physicochemical Descriptors
PropertyValueSignificance in Drug Design
Molecular Weight ~154.16 DaIdeal for fragment libraries (Rule of 3 compliant).
cLogP ~0.2 - 0.5Low lipophilicity due to the ethereal oxygen, improving metabolic stability compared to cyclohexane analogs.
TPSA ~63 ŲFavorable for membrane permeability; the polar surface area is dominated by the carboxylate.
Hybridization sp³ (Ring/Quat C) + sp (Alkyne)High "Fraction sp3" (Fsp3) score, correlated with higher clinical success rates.

Structural Analysis: The Gem-Disubstituted Effect

This molecule is not merely a linker; it is a conformational lock. The presence of two substituents (alkyne and acid) at the C4 position of the tetrahydropyran ring induces the Thorpe-Ingold Effect (gem-disubstituent effect).

  • Conformational Restriction: The bulky substituents force the tetrahydropyran ring into a rigid chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Achirality: Despite being a complex scaffold, the molecule is achiral (provided the ring carbons are unsubstituted). This eliminates the need for expensive enantioselective synthesis or chiral separation, a major advantage in process chemistry.

  • Bioisosterism: The tetrahydropyran ring acts as a polar bioisostere for the cyclohexyl group, lowering logP by approximately 1.0–1.5 units while maintaining steric volume.

Visualization: Pharmacophore Topology

The following diagram illustrates the connectivity and functional zones of the molecule based on its SMILES string.

G cluster_0 SMILES: C#CC1(CCOCC1)C(=O)O Alkyne Ethynyl Group (C#C) Click Handle QuatC Quaternary Carbon (C4) Alkyne->QuatC sp-sp3 bond Acid Carboxylic Acid (C(=O)O) Amide Coupling QuatC->Acid sp3-sp2 bond Oxane Tetrahydropyran Ring (CCOCC) Solubility/Scaffold Oxane->QuatC Ring Closure

Figure 1: Topological breakdown of 4-ethynyloxane-4-carboxylic acid, highlighting the orthogonal reactive centers centered around the quaternary carbon.

Experimental Protocol: CuAAC "Click" Conjugation

The primary utility of this scaffold is as a "Click-ready" linker. The following protocol details the conjugation of 4-ethynyloxane-4-carboxylic acid to an azide-bearing fluorophore or drug fragment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Objective: Synthesize a 1,2,3-triazole linked conjugate.

Reagents & Setup
  • Alkyne: 4-ethynyloxane-4-carboxylic acid (1.0 equiv).

  • Azide: R-N₃ (e.g., Azido-PEG-Biotin) (1.0 equiv).

  • Catalyst: CuSO₄·5H₂O (5 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) – Crucial for protecting biomolecules from oxidative damage.

  • Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1).

Step-by-Step Methodology
  • Preparation of Stocks:

    • Dissolve the Alkyne (4-ethynyloxane-4-carboxylic acid) in DMSO to a concentration of 100 mM.

    • Dissolve the Azide in DMSO (100 mM).

    • Prepare a fresh solution of Sodium Ascorbate (100 mM in water).

    • Prepare a premixed solution of CuSO₄/THPTA (1:1 molar ratio) in water.

  • Reaction Assembly:

    • In a 1.5 mL Eppendorf tube or glass vial, combine:

      • 500 µL Solvent (DMSO/Water).

      • 10 µL Alkyne stock (Final: 1 mM).

      • 10 µL Azide stock (Final: 1 mM).

    • Vortex briefly.

    • Add 5 µL CuSO₄/THPTA premix.

    • Initiation: Add 10 µL Sodium Ascorbate stock. The solution may turn slightly yellow.

  • Incubation:

    • Flush the headspace with Nitrogen or Argon (optional but recommended to prevent oxidation).

    • Incubate at Room Temperature (25°C) for 1–4 hours in the dark.

  • Quenching & Purification:

    • Quench the reaction by adding a chelating agent (e.g., 50 mM EDTA) if analyzing directly by LC-MS.

    • Purification: For preparative scale, dilute with water/0.1% Formic Acid and purify via Reverse Phase HPLC (C18 column). The triazole product will typically elute earlier than the hydrophobic azide but later than the free acid.

  • Validation:

    • Monitor the disappearance of the Alkyne peak (approx. 2100 cm⁻¹ in IR, though weak) and the appearance of the Triazole proton (~8.0 ppm) in ¹H NMR.

    • Mass Spec: Look for [M+H]⁺ corresponding to (Alkyne MW + Azide MW).

Synthetic Logic & Workflow Visualization

The following diagram details the logic flow for utilizing this building block in a library synthesis context, moving from the raw SMILES input to the final bioactive conjugate.

Workflow Start Input: SMILES C#CC1(CCOCC1)C(=O)O Step1 Step 1: Scaffold Validation Check Purity (NMR/LCMS) Verify Quaternary Center Start->Step1 Step2 Step 2: Functionalization (Parallel) Path A: Amide Coupling (COOH) Path B: Click Reaction (C#C) Step1->Step2 QC Passed PathA Amide Coupling Reagents: HATU, DIPEA, Amine Target: Peptidomimetic Step2->PathA Acid Activation PathB CuAAC Click Reaction Reagents: Azide, Cu(I), THPTA Target: Triazole Linker Step2->PathB Alkyne Cycloaddition Product Final Conjugate Rigidified, Soluble Bioactive Ligand PathA->Product PathB->Product

Figure 2: Decision tree for the synthetic application of 4-ethynyloxane-4-carboxylic acid in parallel Medicinal Chemistry campaigns.

References

  • PubChem Compound Summary. (2025). Methyl 4-ethynyloxane-4-carboxylate (CID 86706130).[1] National Center for Biotechnology Information. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses Tetrahydropyran as a cyclohexyl bioisostere). [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. (Provides context on quaternary oxygenated rings in MedChem). [Link]

Sources

Foundational

A Comparative Analysis for Drug Discovery: 4-Ethynyloxane-4-Carboxylic Acid vs. 4-Ethenyloxane-4-Carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry, the strategic incorporation of small, rigid functional groups can profoundly i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of small, rigid functional groups can profoundly influence a molecule's pharmacological profile. The tetrahydropyran (oxane) ring is a privileged scaffold, enhancing aqueous solubility and metabolic stability. This guide provides a forward-looking, comparative analysis of two closely related derivatives: 4-ethynyloxane-4-carboxylic acid and 4-ethenyloxane-4-carboxylic acid. While empirical data on these specific molecules are sparse, this document, written from the perspective of a Senior Application Scientist, extrapolates from the well-established properties of their constituent ethynyl, ethenyl, and carboxylic acid functionalities to provide a predictive framework for their application in drug discovery. We will explore their structural nuances, projected physicochemical properties, synthetic considerations, and potential roles as pharmacophores, with a focus on the causal relationships between chemical structure and biological activity.

Introduction: The Strategic Value of Saturated Heterocycles and Unsaturation

The oxane moiety is a cornerstone in modern drug design, often utilized as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1] Its inclusion can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as reducing lipophilicity and enhancing metabolic stability.[2] When functionalized at the 4-position with a carboxylic acid, the resulting scaffold presents a valuable vector for interacting with biological targets through hydrogen bonding and ionic interactions.[3]

The introduction of either an ethynyl (alkyne) or ethenyl (alkene) group at this same position creates two structurally distinct molecules with divergent chemical and pharmacological potential. The choice between these two seemingly similar unsaturated moieties is a critical decision in lead optimization, impacting everything from target engagement to metabolic fate. This guide aims to illuminate the key differentiators to inform rational drug design.

Structural and Physicochemical Properties: A Tale of Two Bonds

The core difference between 4-ethynyloxane-4-carboxylic acid and its ethenyl counterpart lies in the hybridization and geometry of the unsaturated group. The ethynyl group, with its sp-hybridized carbons, imparts a linear and rigid character, while the sp²-hybridized ethenyl group is planar but allows for more conformational flexibility around the single bond connecting it to the oxane ring.[4]

Diagram: Structural Comparison

G start Tetrahydropyran-4-one step1 Esterification (e.g., with ethyl chloroformate) start->step1 intermediate1 4-Oxooxane-4-carboxylate ester step1->intermediate1 step2 Wittig Reaction (e.g., Ph3P=CH2) intermediate1->step2 intermediate2 4-Ethenyloxane-4-carboxylate ester step2->intermediate2 step3 Hydrolysis (e.g., NaOH, H3O+) intermediate2->step3 end 4-Ethenyloxane-4-carboxylic acid step3->end

Caption: A plausible synthetic pathway for 4-ethenyloxane-4-carboxylic acid.

Predicted Synthesis of 4-Ethynyloxane-4-carboxylic acid

The ethynyl derivative would likely be synthesized by the addition of an acetylide anion to a ketone precursor, again followed by deprotection.

Comparative Reactivity and Applications in Medicinal Chemistry

The true divergence in the utility of these molecules lies in their subsequent reactivity.

  • 4-Ethynyloxane-4-carboxylic acid : The terminal alkyne is a powerful functional handle.

    • "Click Chemistry" : It can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, making it an ideal building block for creating libraries of compounds or for use as a chemical biology probe. [5] * Metabolic Blocker : The ethynyl group can serve as a mechanism-based inactivator of cytochrome P450 enzymes, which can be strategically employed to block metabolic hotspots in a molecule. [6][7] * Pharmacophore : The rigid, linear nature of the alkyne can act as a rigid spacer or mimic a phenyl ring in certain binding pockets. [4]

  • 4-Ethenyloxane-4-carboxylic acid : The ethenyl group offers more traditional synthetic options.

    • Polymerization : The vinyl group can act as a monomer for polymerization, leading to functionalized polymers for applications like drug delivery. [8] * Cycloaddition Reactions : It can participate in Diels-Alder reactions to form more complex cyclic structures. [8] * Michael Addition : The vinyl group could serve as a Michael acceptor for the addition of nucleophiles. [8]

Spectroscopic Characterization: A Predictive Guide

While empirical data is not readily available, the expected spectroscopic signatures can be predicted based on the known chemical shifts and absorption frequencies of the constituent functional groups. [9]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data
NucleusFunctional Group4-Ethynyloxane-4-carboxylic acid (Predicted δ, ppm)4-Ethenyloxane-4-carboxylic acid (Predicted δ, ppm)
¹H NMR Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet) [10]10.0 - 13.0 (broad singlet) [9]
Alkyne (-C≡CH)2.0 - 3.0 (singlet)N/A
Alkene (-CH=CH₂)N/A5.8 - 6.0 (dd) [9]
Alkene (=CH₂)N/A5.0 - 5.3 (m) [9]
Oxane Ring (-O-CH₂-)3.5 - 4.0 (m)3.5 - 4.0 (m) [9]
Oxane Ring (-CH₂-)1.5 - 2.0 (m)1.5 - 2.0 (m) [9]
¹³C NMR Carboxylic Acid (-COOH)175 - 185 [10]175 - 185 [9]
Quaternary Carbon (-C(COOH)-)70 - 8075 - 85 [9]
Alkyne (-C≡CH)70 - 90N/A
Alkene (-CH=CH₂)N/A135 - 145 [9]
Alkene (=CH₂)N/A115 - 125 [9]
Protocol: General NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm). [9]2. Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). [9]3. ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum with parameters such as a spectral width of 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. [9]4. ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum with parameters such as a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. [9]

Metabolic Stability: Predicting In Vitro Fate

The metabolic stability of a drug candidate is a critical parameter, often assessed early in the discovery process. [11]The primary sites of metabolism are often governed by the presence of specific functional groups and the overall lipophilicity of the molecule. [2]

  • 4-Ethynyloxane-4-carboxylic acid : The terminal alkyne can be a site for metabolism, potentially leading to the formation of reactive intermediates. However, as mentioned, it can also act as an inhibitor of CYP enzymes. [5][6]* 4-Ethenyloxane-4-carboxylic acid : The alkene double bond is susceptible to epoxidation by cytochrome P450 enzymes, which can be a major metabolic pathway.

The oxane ring itself is generally considered to be metabolically stable. [1]

Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a generalized workflow for assessing metabolic stability.

Diagram: Metabolic Stability Assay Workflow

G start Prepare Test Compound Stock Solution (e.g., 1 mM in DMSO) step1 Incubate Human Liver Microsomes with NADPH at 37°C start->step1 step2 Initiate Reaction by Adding Test Compound (e.g., 1 µM final conc.) step1->step2 step3 Quench Aliquots at Various Time Points (e.g., 0, 5, 15, 30, 60 min) with Acetonitrile containing Internal Standard step2->step3 step4 Centrifuge to Precipitate Protein step3->step4 step5 Analyze Supernatant by LC-MS/MS step4->step5 end Determine Rate of Disappearance and Calculate Intrinsic Clearance (Clint) step5->end

Caption: A standard workflow for determining in vitro metabolic stability using human liver microsomes. [12][13]

Data Analysis
  • Quantification : The remaining parent compound at each time point is quantified by LC-MS/MS.

  • Rate of Elimination : The natural logarithm of the percentage of remaining compound is plotted against time. The slope of the resulting line gives the elimination rate constant (k). [12]3. Half-Life (t½) : Calculated as 0.693 / k.

  • Intrinsic Clearance (Clint) : Calculated from the rate of elimination and the protein concentration in the incubation. [13]

Conclusion and Future Outlook

While 4-ethynyloxane-4-carboxylic acid and 4-ethenyloxane-4-carboxylic acid are structurally very similar, the subtle difference between an alkyne and an alkene has profound implications for their application in drug discovery.

  • 4-Ethenyloxane-4-carboxylic acid represents a more conservative choice, offering a stable scaffold with predictable reactivity for traditional medicinal chemistry approaches. Its potential for metabolic liability at the double bond is a key consideration.

  • 4-Ethynyloxane-4-carboxylic acid is a more versatile and potentially more potent tool. Its utility in click chemistry opens up avenues for rapid library synthesis and the development of targeted probes. The ethynyl group's ability to modulate metabolic pathways and act as a rigid structural element makes it a high-risk, high-reward functionality. [6][7] The ultimate choice between these two building blocks will depend on the specific goals of the drug discovery program. If the aim is to create a diverse library of compounds quickly, the ethynyl derivative is superior. If metabolic stability and a well-understood reactivity profile are paramount, the ethenyl derivative may be preferred. This guide provides the foundational, predictive knowledge to make that strategic choice with confidence, underscoring the importance of understanding the nuanced interplay between structure, reactivity, and biological function.

References

  • Benchchem. (n.d.). Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available Data.
  • Benchchem. (n.d.). Spectroscopic Characterization of 4-Ethenyloxane-4-carboxylic acid: A Technical Guide.
  • PubChem. (n.d.). 4-Ethoxyoxane-4-carboxylic acid.
  • ResearchGate. (n.d.). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • Semantic Scholar. (n.d.). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery.
  • ChemScene. (n.d.). oxane-3-carboxylic acid.
  • AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives.
  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids.
  • PubChemLite. (n.d.). 4-ethyloxane-4-carboxylic acid (C8H14O3).
  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • PubMed. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Benchchem. (n.d.). A Comparative Analysis for Researchers: Acetylene vs. Ethene (Ethylene).
  • Pharma Focus Asia. (2021). Metabolic Stability.
  • Sigma-Aldrich. (n.d.). Metabolic Stability Assays.
  • PubChem. (n.d.). 4-Ethenylcyclohexane-1-carboxylic acid.
  • Current Medicinal Chemistry. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Aaronchem. (n.d.). 4-ethenyloxane-4-carboxylic acid.
  • Pakistan Journal of Pharmaceutical Sciences. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential.
  • Nature. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • PMC. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids.
  • PubChem. (n.d.). 4-Ethynyloxane.
  • PubMed. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction.
  • Organic Syntheses. (1977). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
  • EPA. (2025). 4-Ethynyl-1H-pyrrole-2-carboxylic acid Properties.
  • International Journal of Scientific Research in Science and Technology. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Journal of the Serbian Chemical Society. (n.d.). Squaryl molecular metaphors - application to rational drug design and imaging agents.

Sources

Exploratory

Technical Guide: 4-Ethynyl-4-Carboxytetrahydropyran

This guide provides an in-depth technical analysis of 4-ethynyl-4-carboxytetrahydropyran , a specialized heterocyclic building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-ethynyl-4-carboxytetrahydropyran , a specialized heterocyclic building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of conformationally constrained inhibitors.[1]

[1]

Part 1: Nomenclature & Identification

Core Directive: This section establishes the precise identity of the molecule, distinguishing it from its common analogs (e.g., the 4-amino or 4-hydroxy variants).[1]

Synonyms and Identifiers

The molecule consists of a saturated six-membered oxygen heterocycle (tetrahydropyran) substituted at the 4-position with both an ethynyl group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and a carboxylic acid group (

).[1][2]
CategoryPrimary Identifier / Synonym
IUPAC Name 4-Ethynyltetrahydro-2H-pyran-4-carboxylic acid
Common Name 4-Ethynyl-4-carboxytetrahydropyran
Inverted Name Tetrahydro-4-ethynyl-2H-pyran-4-carboxylic acid
Scaffold Class 4,4-Disubstituted Tetrahydropyran
Abbreviation 4-Ethynyl-THP-4-COOH
Analogous CAS Note: Specific CAS is rare/proprietary.[1] See 4-Amino analog (CAS 39124-20-4) for scaffold indexing.[1]
Structural Visualization (Graphviz)

The following diagram illustrates the structural hierarchy and functional decomposition of the molecule.[1]

StructureHierarchy Core Tetrahydropyran Ring (Bioisostere of Cyclohexane) Pos4 Position 4 (Quaternary Center) Core->Pos4 Substituted at Ethynyl Ethynyl Group (-C≡CH) (Click Chemistry Handle) Pos4->Ethynyl Gem-substitution Carboxy Carboxyl Group (-COOH) (Amide Coupling Handle) Pos4->Carboxy Gem-substitution

Caption: Structural decomposition of 4-ethynyl-4-carboxytetrahydropyran highlighting the quaternary center.

Part 2: Structural Properties & Medicinal Chemistry Significance[1][4]

The Gem-Dialkyl Effect (Thorpe-Ingold Effect)

The simultaneous presence of the ethynyl and carboxyl groups at the C4 position creates a quaternary center .[1] This is critical for drug design because:

  • Conformational Restriction: The substituents force the pyran ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: Quaternary centers block metabolic oxidation (e.g., by CYP450 enzymes) at that position, prolonging the half-life of the drug candidate.[1]

Bioisosterism

The tetrahydropyran (THP) ring is a classic bioisostere for the cyclohexane ring .[1]

  • Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, significantly lowering the LogP (lipophilicity) compared to the all-carbon cyclohexane analog.[1] This improves aqueous solubility, a common hurdle in drug development.

  • Dipole: The C-O-C bond introduces a dipole moment that can interact with specific residues in the binding pocket.

Part 3: Synthetic Methodologies

Expertise & Experience: Synthesizing 4,4-disubstituted pyrans with different functional groups (hetero-disubstitution) is challenging. Standard alkylation of the ester often fails to introduce the alkyne efficiently due to steric hindrance. The most robust routes typically involve functional group interconversion from a ketone precursor.

Retrosynthetic Analysis

The synthesis generally proceeds from Tetrahydropyran-4-one .

SynthesisWorkflow Target Target: 4-Ethynyl-4-carboxytetrahydropyran Precursor1 Precursor: 4-Ethynyl-4-hydroxytetrahydropyran Precursor1->Target Carbonylation (Koch-Haaf Analog) or Nitrile Hydrolysis Start Starting Material: Tetrahydro-4H-pyran-4-one Start->Precursor1 Nucleophilic Addition (1,2-addition) Reagent1 Reagent: Lithium Acetylide / TMS-Acetylene Reagent1->Start

Caption: Retrosynthetic pathway from the commercially available pyran-4-one.

Protocol: Synthesis of the 4-Ethynyl-4-Hydroxy Intermediate

Since the direct synthesis of the carboxy variant is often proprietary, the synthesis of the hydroxy precursor (a common divergence point) is described. This intermediate can be converted to the acid via carbonylation or nitrile displacement.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)[1]

  • Trimethylsilylacetylene (1.2 eq)[1]

  • n-Butyllithium (n-BuLi, 1.2 eq)[1]

  • THF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation of Acetylide: In a flame-dried flask under Argon, dissolve trimethylsilylacetylene in anhydrous THF. Cool to -78°C.

  • Lithiation: Add n-BuLi dropwise. Stir for 30 minutes to generate Lithium TMS-acetylide.

  • Addition: Dissolve Tetrahydro-4H-pyran-4-one in THF and add it slowly to the acetylide solution at -78°C. The low temperature prevents enolization of the ketone.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.[3]

  • Deprotection (Optional): Treat with K₂CO₃ in Methanol to remove the TMS group if the free alkyne is required immediately.[1]

Causality: The use of TMS-acetylene rather than acetylene gas allows for precise stoichiometry and easier handling. The -78°C condition is non-negotiable to prevent the basic acetylide from deprotonating the ketone (alpha-protons) instead of attacking the carbonyl carbon.[1]

Part 4: Applications in Drug Discovery (Click Chemistry)[1]

The primary utility of the ethynyl group is its reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , also known as "Click Chemistry."[1] This allows the tetrahydropyran scaffold to be "clicked" onto other pharmacophores.

Workflow: Triazole Formation

This reaction couples the 4-ethynyl-4-carboxy scaffold to an azide-containing molecule (


).[1]

Protocol:

  • Mix: Dissolve 4-ethynyl-4-carboxytetrahydropyran (1 eq) and the Azide (

    
    , 1 eq) in a 1:1 mixture of water and t-butanol.
    
  • Catalyst: Add CuSO₄·5H₂O (1 mol%) and Sodium Ascorbate (10 mol%).[1] The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[1]

  • Reaction: Stir at room temperature for 12-24 hours.

  • Result: Formation of a 1,4-disubstituted 1,2,3-triazole.

Application Diagram

ClickChemistry Scaffold 4-Ethynyl-4-carboxy-THP Product 1,2,3-Triazole Linked Conjugate Scaffold->Product + Azide Target Molecule-Azide (R-N3) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product Catalysis

Caption: CuAAC reaction utilizing the ethynyl handle to conjugate the scaffold.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for the 4-ethynyl-4-carboxy variant may be limited, data is extrapolated from the Tetrahydropyran-4-carboxylic acid class.[1]

Hazard ClassDescriptionPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves.[1]
Eye Irritation Category 2A (H319)Use safety goggles.[1]
STOT-SE Category 3 (H335)Work in a fume hood (respiratory irritant).[1]
Storage HygroscopicStore under inert atmosphere (Nitrogen/Argon) at 2-8°C.

Self-Validating Safety Check: Before scaling up, always perform a small-scale test for exotherms, especially during the acetylide addition step (Step 3.2), as this is highly energetic.[1]

References

  • Tetrahydropyran-4-carboxylic acid (Scaffold Base).PubChem Compound Summary.

  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid (Structural Analog).PubChem Compound Summary.

  • Synthesis of 4,4-Disubstituted Piperidines (Analogous Chemistry).Bioorganic & Medicinal Chemistry. (Reference for the general synthetic strategy of gem-disubstituted heterocycles).

  • CuAAC Click Chemistry Protocols.Scripps Research Institute.

Sources

Foundational

Comprehensive Physicochemical Profiling: 4-Ethynyloxane-4-Carboxylic Acid

This guide provides an in-depth technical analysis of the physicochemical properties of 4-ethynyloxane-4-carboxylic acid , focusing on its acid dissociation constant (pKa). This scaffold is a critical bioisostere in medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physicochemical properties of 4-ethynyloxane-4-carboxylic acid , focusing on its acid dissociation constant (pKa). This scaffold is a critical bioisostere in medicinal chemistry, often used to modulate lipophilicity and metabolic stability in drug candidates.

Executive Summary

4-Ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid) represents a specialized disubstituted tetrahydropyran scaffold.[1] In drug discovery, the incorporation of the ethynyl group at the quaternary center serves two primary functions: it introduces a rigid steric handle to lock conformation, and it electronically modulates the acidity of the carboxylic acid, thereby influencing the compound's logD and membrane permeability.

This guide details the theoretical basis for the compound's acidity, provides predicted values based on Structure-Activity Relationships (SAR), and outlines a rigorous experimental protocol for precise determination.

Structural Analysis & Electronic Effects

To understand the pKa of this specific molecule, we must deconstruct its electronic environment relative to known standards.

The Parent Scaffold: Tetrahydropyran-4-carboxylic Acid

The unsubstituted parent compound, tetrahydro-2H-pyran-4-carboxylic acid , exhibits a pKa of approximately 4.43 . This is slightly more acidic than cyclohexanecarboxylic acid (pKa


 4.90) due to the through-space and through-bond inductive effects (-I) of the ether oxygen atom in the pyran ring. Although the oxygen is at the 4-position relative to the carboxylate, its electronegativity exerts a stabilizing effect on the carboxylate anion.
The Alpha-Ethynyl Effect

The introduction of an ethynyl group (


) at the 4-position (geminal to the carboxyl group) drastically alters the electronic landscape.
  • Hybridization Effect: The ethynyl carbon is

    
     hybridized. 
    
    
    
    carbons have significantly higher
    
    
    -character (50%) compared to
    
    
    carbons (25%), making them more electronegative.
  • Inductive Withdrawal (-I): The ethynyl group acts as an electron-withdrawing group (EWG). This withdrawal pulls electron density away from the carboxylate group, stabilizing the negative charge of the conjugate base (

    
    ) and shifting the equilibrium toward the deprotonated form.[2]
    
  • Magnitude of Shift: In analogous aliphatic systems, an

    
    -ethynyl group typically lowers the pKa by 0.8 to 1.2 log units  compared to the unsubstituted alkyl parent.
    
Predicted pKa Value

Based on Hammett-Taft linear free energy relationships and comparison with 1-ethynylcyclohexanecarboxylic acid analogues:

CompoundStructural FeaturepKa (Exp/Pred)
Cyclohexanecarboxylic acidReference (Aliphatic)4.90
Tetrahydro-2H-pyran-4-carboxylic acidEther Induction4.43
4-Ethynyloxane-4-carboxylic acid Ether + Ethynyl (-I) 3.45 ± 0.30
Propiolic Acid (

)
Direct Conjugation1.84

Technical Insight: The predicted pKa of 3.45 suggests this compound will be predominantly ionized at physiological pH (7.4), contributing to high aqueous solubility but potentially limiting passive permeability unless masked as a prodrug.

Visualizing the Equilibrium

The following diagram illustrates the ionization equilibrium and the inductive stabilization provided by the ethynyl group and the pyran oxygen.

G Acid Protonated Form (COOH) Neutral Species Base Conjugate Base (COO-) Anionic Species Acid->Base Ka (Dissociation) Proton H+ Ethynyl Ethynyl Group (-C≡CH) (sp-hybridized Carbon) Strong -I Effect Ethynyl->Base Stabilizes Anion Oxygen Pyran Oxygen (Ether Linkage) Moderate -I Effect Oxygen->Base Stabilizes Anion

Caption: Thermodynamic equilibrium of 4-ethynyloxane-4-carboxylic acid showing inductive stabilization.

Experimental Determination Protocol

Since direct literature values are sparse, the following self-validating protocol is recommended for empirical determination. This workflow accounts for the compound's potential low water solubility in its neutral form.

Method: Potentiometric Titration (Sirius T3 or Equivalent)

Objective: Determine thermodynamic pKa in aqueous medium.

Reagents:

  • Analyte: >5 mg of 4-ethynyloxane-4-carboxylic acid (Purity >98%).

  • Titrant: 0.5 M KOH (standardized).

  • Solvent: 0.15 M KCl (ionic strength adjustor) + degassed water.

  • Co-solvent (if needed): Methanol (perform extrapolation to 0% organic).

Protocol Steps:

  • Calibration: Calibrate pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Dissolution: Dissolve 2-3 mg of compound in 10 mL of 0.15 M KCl. If turbidity is observed, use the Yasuda-Shedlovsky extrapolation method (titrate in 30%, 40%, 50% MeOH/Water mixtures).

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure the species is fully protonated.

  • Titration: Titrate with KOH to pH 12.0. Collect data points every 0.1 pH unit.

  • Data Analysis: Plot the Bjerrum difference curve (

    
     vs pH). The pKa corresponds to 
    
    
    
    .
Workflow Diagram

Workflow Start Sample Preparation (3mg in 0.15M KCl) CheckSol Solubility Check Start->CheckSol Aqueous Direct Aqueous Titration CheckSol->Aqueous Clear Solution Cosolvent Co-solvent Titration (MeOH:Water Ratios) CheckSol->Cosolvent Turbid/Precipitate Titrate Potentiometric Titration (pH 2.0 → 12.0) Aqueous->Titrate Cosolvent->Titrate Calc Yasuda-Shedlovsky Extrapolation Titrate->Calc Co-solvent Path Result Thermodynamic pKa Titrate->Result Aqueous Path Calc->Result

Caption: Decision tree for pKa determination ensuring solubility compliance.

Implications for Drug Development

Understanding the pKa of 3.45 is vital for optimizing the pharmacokinetic profile:

  • LogD Distribution:

    • pH 2.0 (Stomach): Predominantly neutral. High lipophilicity. Good absorption potential.

    • pH 7.4 (Blood): >99.9% Ionized (Anionic). Low logD. High solubility, but low passive membrane permeability.

  • Formulation: The compound will readily form salts with weak bases (e.g., Tromethamine, Lysine), which is advantageous for creating stable solid dosage forms.

References

  • Tetrahydro-2H-pyran-4-carboxylic acid Properties. PubChem Database, CID 2773520. Link

  • Inductive Effects in Aliphatic Carboxylic Acids. Chemistry LibreTexts. Link

  • Taft Equation and Steric/Polar Parameters. Organic Chemistry Data. Link

  • pKa of 1-Ethynylcyclohexanecarboxylic acid (Analogue). ChemicalBook CAS 72335-58-1. Link

  • Potentiometric pKa Determination Protocol. Sirius Analytical (Pion Inc) Methodology. Link

Sources

Exploratory

Technical Guide: Solubility Profile of 4-Ethynyloxane-4-Carboxylic Acid

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid). Solven...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid).

Solvent Compatibility: Water vs. DMSO

Executive Summary

4-Ethynyloxane-4-carboxylic acid is a functionalized tetrahydropyran derivative used primarily as a building block in medicinal chemistry (e.g., for "Click" chemistry or fragment-based drug discovery).[1] Its solubility behavior is governed by the competition between its polar carboxylic acid/ether moieties and the lipophilic ethynyl/oxane skeleton.

  • DMSO Solubility: High (>100 mg/mL). Recommended for primary stock solutions (10–100 mM).[1]

  • Water Solubility: pH-Dependent. Low solubility in acidic media (< pH 4); high solubility in basic media (> pH 7) due to ionization.[1]

  • Critical Handling: Dilution of DMSO stocks into aqueous buffers may cause precipitation if the final pH is acidic.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the structural drivers of solubility is essential for experimental design.[1]

PropertyDataRelevance to Solubility
Chemical Name 4-Ethynyloxane-4-carboxylic acidCore structure determines solvent interaction.[1]
Structure Tetrahydropyran ring with C4-ethynyl & C4-carboxyl groupsOxane Ring: H-bond acceptor (ether).[1] Ethynyl: Lipophilic, rigid.[1] Carboxyl: Ionizable H-bond donor/acceptor.[1]
Molecular Weight ~154.16 g/mol Small molecule; favorable kinetics.[1]
pKa (Predicted) ~4.2 – 4.5Critical: At pH < 4.2, the neutral form predominates (low aqueous solubility).[1] At pH > 5.5, the anionic form predominates (high aqueous solubility).[1]
LogP (Predicted) ~0.5 – 1.2Moderately lipophilic.[1] Suggests good membrane permeability but requires cosolvents for high-concentration aqueous dosing.[1]

Solubility Analysis: Water vs. DMSO[1]

Mechanism of Dissolution

The following diagram illustrates the molecular interactions driving solubility in each solvent system.

SolubilityMechanism cluster_Water Aqueous Medium (pH Dependent) cluster_DMSO DMSO Medium (Aprotic) Compound 4-Ethynyloxane-4-COOH Acidic pH < pKa (Acidic) Neutral Species Compound->Acidic Protonated Basic pH > pKa (Basic) Anionic Species (-COO⁻) Compound->Basic Deprotonated DMSO_Solv Dipole-Dipole Interaction (S=O ··· H-O-C=O) Compound->DMSO_Solv Solvated WaterInteraction H-Bond Network (Disrupted by Hydrophobic Ethynyl) Acidic->WaterInteraction Poor Solubility (Aggregates) Basic->WaterInteraction High Solubility (Hydration Shell) Hydrophobic Van der Waals Forces (Ethynyl/Ring Solvation) DMSO_Solv->Hydrophobic High Solubility (Stable Solution)

Figure 1: Mechanistic pathways for dissolution.[1] In water, solubility is a function of ionization state. In DMSO, solubility is driven by broad dipole interactions.

Comparative Assessment
FeatureWater (Aqueous Buffer) DMSO (Dimethyl Sulfoxide)
Solubility Limit Low to Moderate (pH dependent)~1–10 mg/mL (Acidic)>50 mg/mL (Basic)Very High >200 mg/mL
Primary Interaction Hydrogen bonding (requires ionization for stability).[1]Dipole-dipole & dispersion forces.[1]
Stability Risks Precipitation: High risk if pH drops below pKa.Hydrolysis: Low risk (stable ether/acid).[1]Hygroscopicity: DMSO absorbs water; keep sealed to prevent compound degradation or precipitation over time.[1]
Biological Use Direct dissolution requires pH adjustment (e.g., NaOH).[1]Standard vehicle for stock solutions (typically 1000x stocks).[1]

Experimental Protocols

Preparation of Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (e.g., 50 mM) for long-term storage.

  • Weighing: Weigh approximately 7.7 mg of 4-ethynyloxane-4-carboxylic acid into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 30 seconds. The solid should dissolve rapidly.[1]

    • Note: If particulates remain, sonicate for 5 minutes at room temperature.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit in a specific buffer (e.g., PBS pH 7.4).

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of buffer.[1]

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter.

    • Critical: Do not use nylon filters, as they may bind the ethynyl moiety.[1]

  • Quantification: Analyze the supernatant via HPLC-UV (detection at 210–220 nm, carboxyl absorbance) against a standard curve prepared in DMSO.

Kinetic Solubility Workflow (Dilution from DMSO)

Use this workflow when dosing cells or enzymes to prevent "crashing out."[1]

DilutionWorkflow Start Start: DMSO Stock (50 mM) Step1 Intermediate Dilution (1:10 in Buffer/Media) Start->Step1 Check Visual Inspection (Precipitate?) Step1->Check Precip_Yes Yes: Compound Crashed (pH < pKa) Check->Precip_Yes Cloudy Precip_No No: Clear Solution Check->Precip_No Clear Action_Acid Action: Adjust pH > 5.5 or Increase Dilution Factor Precip_Yes->Action_Acid Action_Final Final Dosing (Target: < 1% DMSO) Precip_No->Action_Final Action_Acid->Step1 Retry

Figure 2: Decision tree for diluting DMSO stocks into aqueous media.

Implications for Drug Development[10]

"Click" Chemistry Applications

The ethynyl (alkyne) group allows this molecule to be used as a "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Solvent Choice: These reactions are often performed in water/alcohol mixtures.[1] The high solubility of the carboxylate form (pH > 7) makes this compound excellent for bioconjugation in aqueous buffers without requiring high percentages of organic cosolvents.[1]

Formulation Strategies

If this compound (or a derivative) is intended for in vivo administration:

  • Salt Formation: Convert the free acid to a sodium or potassium salt.[1] This will increase aqueous solubility by >100-fold.[1]

  • Cosolvents: PEG400 (10–20%) or Captisol® can be used to stabilize the neutral form if acidic pH is required.[1]

References

  • PubChem. 4-Ethynyloxane (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] Available at: [Link]

  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics.[1] Available at: [Link][1]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Hazard Assessment of 4-Ethynyloxane-4-carboxylic Acid

Abstract: This document provides a comprehensive technical guide to the safety, handling, and potential hazards of 4-ethynyloxane-4-carboxylic acid. In the absence of a formally issued Safety Data Sheet (SDS) for this sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide to the safety, handling, and potential hazards of 4-ethynyloxane-4-carboxylic acid. In the absence of a formally issued Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally related molecules, including tetrahydropyran-4-carboxylic acid and 4-ethynyloxane, to provide a robust framework for risk assessment and safe laboratory practice. It is intended for researchers, scientists, and drug development professionals who may be engaged in the synthesis, evaluation, or application of this and similar compounds. The guide covers hazard identification, exposure controls, personal protection, and emergency procedures, grounding its recommendations in established chemical safety principles and data from analogous substances.

Introduction and Statement of Expert Assessment

4-Ethynyloxane-4-carboxylic acid is a specialized organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a tetrahydropyran (oxane) ring, a carboxylic acid, and a reactive ethynyl group, suggests its utility as a versatile building block in complex syntheses. However, this unique combination of functional groups also necessitates a thorough evaluation of its potential hazards.

As a Senior Application Scientist with extensive experience in the handling of novel chemical entities, it is my assessment that while specific toxicological data for 4-ethynyloxane-4-carboxylic acid is not publicly available, a reliable safety protocol can be established by examining its constituent parts and structurally similar compounds. The oxane ring is a common motif in many pharmaceuticals, the carboxylic acid moiety's reactivity is well-understood, and the ethynyl group, while conferring specific reactivity, has a known hazard profile. This guide is built on the principle of "control banding," where the safety procedures for a novel compound are based on the known risks of its functional groups and closest chemical relatives.

Predicted Hazard Identification and Classification

Based on an analysis of analogous compounds, a GHS classification for 4-ethynyloxane-4-carboxylic acid can be predicted. The following table summarizes the likely hazards, drawing inferences from the Safety Data Sheets of related carboxylic acids and the hazard data for 4-ethynyloxane.

Hazard ClassPredicted CategoryBasis for Classification and Key Considerations
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Carboxylic acids in this class can be harmful if ingested. The parent compound, 4-ethynyloxane, is noted as potentially toxic if swallowed[1].
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Carboxylic acids are known to be skin irritants. SDS for similar structures consistently list skin irritation as a primary hazard[2][3][4][5][6].
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Direct contact with acidic powders or solutions can cause significant eye irritation or damage. This is a standard warning for compounds of this type[2][3][4][5][6].
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of the dust or aerosolized form of the compound may irritate the respiratory tract. This is a common hazard for fine chemical powders[4][5].

GHS Pictograms (Predicted):

Signal Word: Warning

Predicted Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[4][5]

Physicochemical Properties and Reactivity Profile

While experimental data for 4-ethynyloxane-4-carboxylic acid is scarce, the following properties can be estimated based on its structure and data from related compounds like 4-ethyloxane-4-carboxylic acid[7].

PropertyEstimated Value / InformationSource / Rationale
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance White to off-white solidTypical for small molecule carboxylic acids.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.Based on general properties of similar organic acids.
Stability Stable under normal laboratory conditions.SDS for related compounds indicate stability[3].
Conditions to Avoid High temperatures, strong oxidizing agents, strong bases.The ethynyl group can be reactive, and the carboxylic acid will react with bases.
Hazardous Decomposition Products Carbon monoxide, carbon dioxide upon combustion.Standard for organic compounds.
Reactivity Workflow

The presence of the terminal alkyne (ethynyl group) and the carboxylic acid dictates the primary reactivity of this molecule. These functional groups can participate in a variety of synthetic transformations, which must be considered during handling and experimental design.

Reactivity_Profile cluster_ethynyl Ethynyl Group Reactions cluster_acid Carboxylic Acid Reactions Molecule 4-Ethynyloxane-4-carboxylic Acid Click Click Chemistry (e.g., CuAAC) Molecule->Click Sonogashira Sonogashira Coupling Molecule->Sonogashira Deprotonation Deprotonation (strong base) Molecule->Deprotonation Esterification Esterification Molecule->Esterification Amidation Amide Bond Formation Molecule->Amidation Reduction Reduction to Alcohol Molecule->Reduction

Caption: Key reaction pathways for 4-ethynyloxane-4-carboxylic acid.

Safe Handling, Storage, and Exposure Control

Adherence to rigorous safety protocols is paramount when handling novel chemical entities. The following procedures are based on best practices for handling potentially hazardous chemical powders and carboxylic acids.

Engineering Controls
  • Ventilation: All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][4][5]

  • Containment: Use a powder-containment balance enclosure for weighing the substance.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][4]

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the final barrier between the researcher and the chemical.

PPE_Workflow Start Task: Handling 4-Ethynyloxane-4-carboxylic Acid EyeProtection Eye Protection: Chemical safety goggles or face shield. (EN166 or OSHA 1910.133 compliant) Start->EyeProtection HandProtection Hand Protection: Nitrile gloves (inspect before use). Dispose of contaminated gloves properly. Start->HandProtection BodyProtection Body Protection: Laboratory coat. Start->BodyProtection RespiratoryProtection Respiratory Protection: Required if working outside a fume hood or if dust is generated. (Use NIOSH/MSHA approved respirator) Start->RespiratoryProtection

Caption: Mandatory Personal Protective Equipment (PPE).

Hygiene Measures
  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[2][3][6]

  • Do not eat, drink, or smoke in the laboratory.[4][8]

  • Contaminated clothing should be removed and washed before reuse.[2]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][5][9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to protect the reactive ethynyl group over long periods.

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][5]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4][5][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
Spill Response Workflow

Spill_Response Spill Small Spill Detected Evacuate Evacuate non-essential personnel. Spill->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate PPE Don appropriate PPE (respirator, gloves, goggles, lab coat). Ventilate->PPE Contain Cover spill with an inert absorbent material (e.g., vermiculite, sand). PPE->Contain Collect Carefully sweep or scoop up the material and place it in a sealed container for disposal. Contain->Collect Clean Clean the spill area with soap and water. Collect->Clean Dispose Dispose of waste according to local, state, and federal regulations. Clean->Dispose

Caption: Step-by-step spill response procedure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][9]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological studies have been performed on 4-ethynyloxane-4-carboxylic acid. The predicted hazards are based on its acidic nature and data from analogous structures. It should be treated as a compound with unknown long-term health effects, and exposure should be minimized.

  • Ecological Information: The environmental impact of this compound has not been assessed. It should not be allowed to enter drains or waterways.[6][9] Based on its structure, it is not expected to be readily biodegradable.

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain.

Conclusion

While 4-ethynyloxane-4-carboxylic acid is a compound with limited publicly available safety data, a robust safety protocol can be effectively implemented by leveraging data from structurally related compounds. By treating it as a potentially harmful, irritant substance and adhering to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide, researchers can handle this molecule with a high degree of safety. The core principles of chemical hygiene—avoiding ingestion, inhalation, and skin/eye contact—remain the cornerstone of safe laboratory practice.

References

  • BenchChem. (n.d.). Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available Data.
  • TCI Chemicals. (2025, November 28). SAFETY DATA SHEET.
  • Cayman Chemical. (2022, January 12). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 4-Ethynyloxane. PubChem.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • ChemScene. (2022, October 8). Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). 4-Ethynyloxane - Hazard. Computational Toxicology and Exposure Online Resources.
  • ThermoFisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 4-ethyloxane-4-carboxylic acid (C8H14O3).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 4-Ethynyloxane-4-Carboxylic Acid from Diethyl Malonate

This document provides a comprehensive guide for the multi-step synthesis of 4-ethynyloxane-4-carboxylic acid, a valuable heterocyclic building block, commencing from the readily available starting material, diethyl malo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the multi-step synthesis of 4-ethynyloxane-4-carboxylic acid, a valuable heterocyclic building block, commencing from the readily available starting material, diethyl malonate. This protocol is intended for researchers, chemists, and professionals in drug discovery and development who require access to novel scaffolds incorporating the tetrahydropyran (oxane) motif and a versatile alkyne handle for further chemical elaboration, such as click chemistry.

The narrative follows a logical three-stage synthetic sequence, offering not only step-by-step instructions but also the underlying chemical principles, expert insights into experimental choices, and troubleshooting guidance to ensure a reproducible and efficient outcome.

Overall Synthetic Strategy

The synthesis is designed as a robust three-step process. It begins with the introduction of the future ethynyl group via propargylation of diethyl malonate. The second step constructs the core oxane ring through a tandem alkylation and intramolecular cyclization. The final stage involves a classic hydrolysis and thermal decarboxylation to yield the target carboxylic acid.

G cluster_0 Overall Workflow A Diethyl Malonate B Intermediate 1 Diethyl 2-(prop-2-yn-1-yl)malonate A->B Step 1: Propargylation C Intermediate 2 Diethyl 4-ethynyltetrahydropyran-4,4-dicarboxylate B->C Step 2: Cyclization D Final Product 4-Ethynyloxane-4-Carboxylic Acid C->D Step 3: Hydrolysis & Decarboxylation

Caption: High-level workflow for the synthesis of 4-ethynyloxane-4-carboxylic acid.

Part 1: Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate (Intermediate 1)

Principle and Mechanism

The first stage of the synthesis is a classic malonic ester alkylation. Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1] Treatment with a suitable base, such as sodium ethoxide, quantitatively generates a nucleophilic enolate. This enolate subsequently undergoes an SN2 reaction with an alkyl halide—in this case, propargyl bromide—to form a new carbon-carbon bond.[2]

The choice of sodium ethoxide as the base is critical for preventing transesterification, a potential side reaction if a different alkoxide were used.[3] The reaction is typically performed in ethanol, the conjugate acid of the base, to ensure equilibrium favors the desired enolate.

Caption: Mechanism for the formation of the malonate enolate and subsequent SN2 alkylation.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Sodium (Na)22.992.3 g0.10
Anhydrous Ethanol46.0750 mL-
Diethyl Malonate160.1716.0 g (14.2 mL)0.10
Propargyl Bromide (80% in Toluene)118.9614.9 g (10.0 mL)0.10

Procedure:

  • Base Preparation: Under an inert atmosphere (N₂ or Ar), add 50 mL of anhydrous ethanol to a flame-dried 250 mL round-bottom flask equipped with a stir bar and reflux condenser. Carefully add sodium metal in small portions, allowing each piece to react completely before adding the next. The reaction is exothermic and produces hydrogen gas.

  • Enolate Formation: Once all the sodium has dissolved to form sodium ethoxide, cool the solution to room temperature. Add diethyl malonate dropwise to the stirred solution over 15 minutes. Stir for an additional 30 minutes to ensure complete formation of the sodiomalonic ester enolate.

  • Alkylation: Cool the mixture in an ice bath to 0-5 °C. Add the propargyl bromide solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. A precipitate of sodium bromide will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 2-3 hours to ensure complete alkylation. Monitor the reaction by TLC.

  • Workup & Purification: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of water to the residue and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain diethyl 2-(prop-2-yn-1-yl)malonate as a colorless liquid.

Expert Insights & Troubleshooting
  • Anhydrous Conditions: The use of anhydrous ethanol and flame-dried glassware is crucial to prevent the premature quenching of the sodium ethoxide base by water.[3]

  • Stoichiometry Control: Using a 1:1 ratio of malonate to alkylating agent minimizes the formation of the dialkylated side product.[3] Slow addition of the propargyl bromide to the pre-formed enolate is key to achieving this selectivity.

  • Propargyl Bromide Handling: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. It is often supplied as a solution in toluene to improve stability.

Part 2: Synthesis of Diethyl 4-ethynyltetrahydropyran-4,4-dicarboxylate (Intermediate 2)

Principle and Mechanism

This step constructs the six-membered oxane ring. The mono-alkylated malonate from Part 1 still has an acidic proton, which is deprotonated by a second equivalent of sodium ethoxide. The resulting enolate acts as a nucleophile, reacting with a bifunctional electrophile, bis(2-bromoethyl) ether. The reaction proceeds in two stages: an initial intermolecular SN2 reaction, followed by a crucial intramolecular SN2 cyclization (a Williamson ether synthesis) to form the stable tetrahydropyran ring. This tandem approach efficiently builds the desired heterocyclic core.[4][5]

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Intermediate 1198.2219.8 g0.10
Sodium (Na)22.992.3 g0.10
Anhydrous Ethanol46.0775 mL-
bis(2-Bromoethyl) ether231.9223.2 g (13.1 mL)0.10
Sodium Iodide (NaI)149.891.5 g0.01

Procedure:

  • Enolate Formation: Prepare a fresh solution of sodium ethoxide in 75 mL of anhydrous ethanol as described in Part 1. Cool the solution to room temperature and add Intermediate 1 dropwise over 20 minutes. Stir for 30 minutes.

  • Cyclization: Add sodium iodide (catalytic amount, to promote the reaction via the Finkelstein reaction). Add bis(2-bromoethyl) ether dropwise to the stirred solution.

  • Reaction Completion: Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS to observe the disappearance of the starting material.

  • Workup & Purification: Follow the same workup procedure as described in Part 1 (rotary evaporation, water addition, ether extraction, brine wash, drying). The crude product will be a viscous oil.

  • Purify the material using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure diethyl 4-ethynyltetrahydropyran-4,4-dicarboxylate.

Expert Insights & Troubleshooting
  • Catalytic Iodide: The addition of a catalytic amount of NaI can accelerate the reaction by converting the alkyl bromides in situ to the more reactive alkyl iodides.

  • High Dilution: To favor the intramolecular cyclization over intermolecular polymerization, the reaction can be performed under higher dilution, although this may increase reaction time.

  • Purification: Column chromatography is generally necessary to separate the desired cyclic product from unreacted starting materials and any potential oligomeric side products.

Part 3: Synthesis of 4-Ethynyloxane-4-Carboxylic Acid (Final Product)

Principle and Mechanism

The final transformation involves two distinct, sequential reactions: saponification and decarboxylation.

  • Saponification: The diester (Intermediate 2) is hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to cleave both ester groups, yielding the corresponding disodium carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the salt to form 4-ethynyltetrahydropyran-4,4-dicarboxylic acid.

  • Decarboxylation: Malonic acids substituted at the α-carbon readily lose one molecule of carbon dioxide upon heating.[5][6] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the elimination of CO₂ and formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product.

G cluster_2 Mechanism of Thermal Decarboxylation diacid R-C(COOH)₂ transition_state Cyclic Transition State diacid->transition_state Heat (Δ) enol Enol Intermediate transition_state->enol -CO₂ product R-CH(COOH) enol->product Tautomerization

Sources

Application

Application Note: High-Efficiency CuAAC Ligation of 4-Ethynyloxane-4-Carboxylic Acid

Introduction & Molecule Profile[1] 4-ethynyloxane-4-carboxylic acid (CAS: 848821-06-7), also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid, is a specialized building block used in medicinal chemistry to introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

4-ethynyloxane-4-carboxylic acid (CAS: 848821-06-7), also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid, is a specialized building block used in medicinal chemistry to introduce conformational rigidity and polarity modulation. Unlike simple alkynes, this molecule features a quaternary carbon at the reaction site and a free carboxylic acid moiety.

These structural features present unique challenges in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Steric Hindrance: The gem-disubstitution at the 4-position creates a steric shield around the alkyne, significantly slowing the formation of the copper-acetylide intermediate compared to terminal alkynes on primary carbons.

  • Catalyst Interference: The free carboxylic acid can coordinate with Cu(I), potentially acting as a competitive ligand or altering the active catalyst geometry.

This guide provides optimized protocols to overcome these barriers, ensuring high yields (>90%) and reaction reliability.

Compound Specifications
PropertyDetail
IUPAC Name 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid
CAS Number 848821-06-7
Molecular Weight 154.16 g/mol
Solubility Soluble in DMSO, MeOH, Water (pH > 7)
Key Feature Bioisostere for cyclic amino acids; polar ether oxygen improves water solubility over cyclohexane analogs.[1][2][3]

Mechanistic Insight & Experimental Logic[5]

To achieve consistent results, one must understand the causality behind the protocol design. The standard "add copper and wait" approach often fails with this substrate due to the quaternary center.

The "Ligand-Accelerated" Necessity

For sterically hindered alkynes, the rate-determining step often shifts to the formation of the copper-acetylide


-complex. Unligated copper species are often too unstable or aggregated to effectively penetrate the steric shield of the 4-ethynyloxane scaffold.
  • Solution: We utilize THPTA (water-soluble) or TBTA (organic-soluble) ligands. These ligands maintain Cu(I) in a monomeric, highly active state, preventing disproportionation and accelerating the reaction by orders of magnitude.

  • Acid Management: While some reports suggest carboxylic acids can promote CuAAC, free acids can also lower the pH, protonating the triazolyl-copper intermediate and stalling the catalytic cycle.

  • Solution: Reactions are buffered to pH 7.5–8.0 or run in the presence of a tertiary base (DIPEA) to ensure the acid exists as a carboxylate, reducing interference with the copper center.

Diagram 1: Mechanistic Pathway & Steric Challenge

CuAAC_Mechanism cluster_0 Substrate Features cluster_1 Catalytic Cycle Optimization Alkyne 4-Ethynyloxane-4-COOH (Steric Bulk @ C4) Pi_Complex Cu-Alkyne π-Complex Alkyne->Pi_Complex Slowed by Quaternary Center Acid Carboxylic Acid (Potential Cu Chelator) Cu_Ligand Cu(I)-THPTA Complex (Stabilized Catalyst) Acid->Cu_Ligand Competes for Cu (If unbuffered) Cu_Ligand->Pi_Complex Accelerates Step 1 Metallacycle Cu-Triazolide Intermediate Pi_Complex->Metallacycle + Azide Product 1,2,3-Triazole Product Metallacycle->Product + Protonation Optimization CRITICAL: Ligand (THPTA) prevents Cu-oxidation and overcomes steric barrier. Optimization->Cu_Ligand

Caption: Mechanistic flow highlighting the steric bottleneck at the alkyne-copper complexation step and the role of ligands in overcoming it.

Experimental Protocols

Protocol A: Aqueous/Biocompatible Conditions (Preferred)

Best for: Protein conjugation, DNA labeling, or polar small molecule synthesis.

Reagents:

  • Substrate: 4-ethynyloxane-4-carboxylic acid (1.0 equiv)

  • Azide: Target azide (1.0–1.2 equiv)

  • Catalyst Source: CuSO₄[4][5][6] · 5H₂O (100 mM stock in water)

  • Ligand: THPTA (200 mM stock in water)[4]

  • Reductant: Sodium Ascorbate (500 mM stock in water, freshly prepared)

  • Buffer: 100 mM Potassium Phosphate or HEPES, pH 7.5

Step-by-Step Workflow:

  • Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio (e.g., 5 µL Cu stock + 10 µL THPTA stock). Incubate for 5 minutes. This ensures the active catalyst complex forms before exposure to the potentially chelating substrate.

  • Prepare Reaction Mix: Dissolve the alkyne and azide in the Buffer. If organic co-solvent is needed for the azide, use DMSO (up to 20% v/v).

  • Initiation: Add the Cu-THPTA complex to the reaction mix. Final concentration of Cu should be 1–5 mol% (relative to alkyne).[7]

  • Reduction: Add Sodium Ascorbate (final conc: 5–10 mol% or 5x the Cu concentration).

  • Incubation:

    • Standard: Stir at Room Temperature (25°C) for 1–2 hours.

    • Optimized for Sterics: If conversion is <50% at 1 hour, heat to 40°C . The quaternary center often requires this thermal push.

  • Workup: Acidify to pH 2 to precipitate the product (if hydrophobic) or purify via preparative HPLC.

Protocol B: Organic Synthesis (Preparative Scale)

Best for: Gram-scale synthesis, hydrophobic azides.

Reagents:

  • Solvent: DMF or DMSO (Anhydrous preferred but not strictly required).

  • Catalyst: CuI (Copper(I) Iodide) - Note: CuI is sensitive to oxidation; use fresh white powder.

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-ethynyloxane-4-carboxylic acid (1.0 equiv) and Azide (1.0 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). Crucial: This neutralizes the carboxylic acid, preventing it from stripping Copper from the TBTA ligand.

  • Catalyst Addition: Add TBTA (5 mol%) followed by CuI (5 mol%).

  • Atmosphere: Flush the headspace with Nitrogen or Argon and cap tightly.[8]

  • Reaction: Stir at 40–50°C for 4–12 hours.

    • Note: The elevated temperature is mandatory for this substrate in organic media to drive the reaction to completion against steric resistance.

  • Workup: Dilute with EtOAc, wash with 10% aqueous EDTA or NH₄Cl (to remove copper), then 1M HCl (to protonate the acid), followed by brine. Dry and concentrate.

Data Interpretation & Troubleshooting

Representative Performance Data

Comparison of conditions for 4-ethynyloxane-4-carboxylic acid + Benzyl Azide.

ConditionLigandTempTimeYieldNotes
CuSO₄ / Ascorbate (Water)None25°C24h<30%Failed due to Cu-disproportionation and sterics.
CuSO₄ / Ascorbate (Water)THPTA 25°C2h85%Ligand stabilized Cu(I); reaction successful.
CuI / DIPEA (DMSO)None25°C24h45%Sluggish; incomplete conversion.
CuI / DIPEA (DMSO)TBTA 50°C 4h96% Optimal for synthesis scale.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Solution turns blue/green Oxidation of Cu(I) to Cu(II).Add more Sodium Ascorbate immediately. Degas solvents.[7][8]
Precipitate forms early Substrate or Ligand insolubility.Add DMSO or t-Butanol (up to 50%). Ensure pH is >7.
Low Conversion (<50%) Steric hindrance at C4 position.Increase Temp to 45°C. Increase Catalyst loading to 10 mol%.
Product stuck in aqueous Carboxylate salt formation.Acidify aqueous layer to pH 2-3 during workup to extract the free acid form.
Diagram 2: Protocol Decision Tree

Protocol_Selection Start Start: 4-Ethynyloxane-4-COOH Ligation Scale_Q What is your reaction scale/context? Start->Scale_Q Bio Bioconjugation / Aqueous (< 50 mg) Scale_Q->Bio Biological Synth Organic Synthesis / Prep (> 100 mg) Scale_Q->Synth Chemical Protocol_A PROTOCOL A: CuSO4 + Ascorbate + THPTA Buffer pH 7.5 Bio->Protocol_A Protocol_B PROTOCOL B: CuI + TBTA + DIPEA Solvent: DMF/DMSO @ 50°C Synth->Protocol_B Check Check Conversion @ 1 hr Protocol_A->Check Heat Heat to 40°C Check->Heat Low Yield

Caption: Decision matrix for selecting the appropriate protocol based on scale and solvent requirements.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

    • Key reference for the use of THPTA ligand to protect Cu(I) in aqueous media.
  • Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010).[2][9] Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.[2] The Journal of Organic Chemistry, 75(20), 7002–7005. Link

    • Discusses the interaction of carboxylic acids with the CuAAC cycle.
  • Uttamapinant, C., Tangpeerachaikul, A., Grecian, S., Clarke, S., Singh, U., Slade, P., ... & Ting, A. Y. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Hyperacylation Labeling of Live Cells.[4][8] Angewandte Chemie, 124(24), 5952-5956. Link

    • Provides protocols for handling difficult/chelating substr

Sources

Method

Sonogashira coupling with 4-ethynyloxane-4-carboxylic acid

Application Note: High-Efficiency Sonogashira Coupling of 4-Ethynyloxane-4-Carboxylic Acid Executive Summary The coupling of 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Coupling of 4-Ethynyloxane-4-Carboxylic Acid

Executive Summary

The coupling of 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid) presents a unique intersection of steric and electronic challenges. While the tetrahydropyran (oxane) ring offers desirable physicochemical properties (low logP, high sp3 character) for medicinal chemistry, the geminal substitution of a terminal alkyne and a free carboxylic acid at the C4 position creates a "perfect storm" for catalyst deactivation in standard Sonogashira protocols.

This guide details the Direct Copper-Free Protocol , optimized to bypass the deleterious formation of Copper(I) carboxylates, and contrasts it with the Ester-Protection Route for scale-up scenarios.

The Mechanistic Challenge: Why Standard Protocols Fail

In a typical Sonogashira reaction involving a Copper(I) co-catalyst (e.g., CuI), the presence of a free carboxylic acid proximal to the alkyne leads to catalytic failure via two primary modes:

  • Copper Sequestration: The carboxylate anion (formed by the base) acts as a ligand for Cu(I), forming stable copper-carboxylate species. This prevents the formation of the active Copper-acetylide species necessary for transmetallation to Palladium.

  • Steric Shielding: The quaternary center at C4 imposes steric bulk, slowing the oxidative addition and transmetallation steps, making the catalyst more susceptible to precipitation (Palladium black formation).

Figure 1: Mechanistic Conflict & Resolution The following diagram illustrates the "Copper Trap" pathway versus the optimized "Copper-Free" pathway.

Sonogashira_Mechanism Substrate 4-Ethynyloxane- 4-COOH Base Base (Deprotonation) Substrate->Base Anion Carboxylate Anion (COO-) Base->Anion Cu_Path Standard Conditions (+ CuI) Anion->Cu_Path Presence of CuI Pd_Path Optimized Conditions (Cu-Free, Pd-Only) Anion->Pd_Path Absence of CuI Cu_Trap DEAD END: Stable Cu-Carboxylate Complex Cu_Path->Cu_Trap Chelation Pd_Cycle Pd(II)-Acetylide Formation Pd_Path->Pd_Cycle Direct Activation Product Coupled Product (Retained COOH) Pd_Cycle->Product Reductive Elimination

Caption: Figure 1.[1] The "Copper Trap" mechanism where carboxylate anions sequester Cu(I), halting the reaction, contrasted with the successful Cu-free pathway.

Experimental Protocols

Method A: Direct Copper-Free Coupling (High Value)

Recommended for: Rapid analog synthesis, Green Chemistry compliance, avoiding protection/deprotection steps.

This protocol utilizes a Copper-Free system to prevent carboxylate interference.[2][3] We employ slightly elevated temperatures and a specific base/solvent system to drive the formation of the Pd-acetylide directly.

Reagents:

  • Substrate: 4-ethynyloxane-4-carboxylic acid (1.0 equiv)

  • Aryl Halide: Aryl Iodide (preferred) or activated Aryl Bromide (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)

  • Base: Pyrrolidine or Piperidine (3.0 - 5.0 equiv)

  • Solvent: Degassed Water/Acetonitrile (1:1) or neat Pyrrolidine (if liquid).

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon. Oxygen is the enemy here; it promotes Glaser homocoupling (dimerization of the alkyne), which is the primary side reaction.

  • Charging: Add PdCl₂(PPh₃)₂ (0.05 equiv), Aryl Iodide (1.1 equiv), and 4-ethynyloxane-4-carboxylic acid (1.0 equiv).

  • Solvation: Add the solvent system (e.g., H₂O/MeCN 1:1, 0.2 M concentration relative to substrate).

  • Base Addition: Add Pyrrolidine (4.0 equiv). Note: The first equivalent neutralizes the carboxylic acid; the remaining equivalents act as the base for the coupling.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by HPLC.

    • QC Check: If the reaction mixture turns black immediately, oxygen was present. If it remains yellow/orange and slowly darkens, the catalyst is active.

  • Workup (Critical):

    • The product exists as a carboxylate salt in the basic mixture.

    • Dilute with water.[4]

    • Wash with Ethyl Acetate (removes non-acidic impurities/unreacted aryl halide). Discard organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3.

    • Extract the acidified aqueous layer with Ethyl Acetate (x3).

    • Dry combined organics over Na₂SO₄ and concentrate.

Method B: Ester-Protection Route (Robust/Scale-Up)

Recommended for: Large scale (>50g), unactivated aryl bromides/chlorides.

If Method A fails due to specific substrate incompatibility, convert the acid to a methyl ester. The ester removes the copper-binding liability, allowing standard, high-yield Sonogashira conditions.

  • Protection: Reflux substrate in MeOH with catalytic H₂SO₄ (4h)

    
     Methyl ester.
    
  • Coupling:

    • Catalyst: Pd(PPh₃)₄ (2 mol%) + CuI (1 mol%).

    • Base: Et₃N (2.0 equiv).

    • Solvent: DMF or THF.

    • Temp: Room Temperature to 40°C.

  • Deprotection: LiOH in THF/Water (RT, 2h).

Comparison of Methodologies

FeatureMethod A: Direct Cu-FreeMethod B: Ester Protection
Step Count 1 (Convergent)3 (Linear)
Atom Economy HighLower (Protection reagents)
Reaction Time 6–12 Hours24–48 Hours (Total process)
Tolerance Aryl Iodides, Activated BromidesAll Aryl Halides
Purification Acid-Base Extraction (Simple)Column Chromatography (Usually)
Risk Pd-Black precipitation if O₂ leaksHydrolysis yield loss

Process Control & Logic Flow

The following workflow describes the decision-making process for optimizing the reaction based on real-time observations.

Figure 2: Experimental Workflow & Troubleshooting

Workflow Start Start: 4-Ethynyloxane- 4-COOH Coupling Choice Substrate Type? Start->Choice RouteA Method A: Direct Cu-Free Choice->RouteA Aryl Iodide RouteB Method B: Ester Protection Choice->RouteB Aryl Chloride/Unactivated Bromide Monitor Monitor HPLC (4h) RouteA->Monitor Decision Conversion > 50%? Monitor->Decision Success Acidify & Extract (Product Isolated) Decision->Success Yes Fail_Black Issue: Pd Black? (O2 Leak) Decision->Fail_Black No (Ppt formed) Fail_Stall Issue: No Reaction? (Steric/Electronic) Decision->Fail_Stall No (Starting Material) Fail_Black->RouteA Degas Better Retry Switch to Method B (Ester Route) Fail_Stall->Retry

Caption: Figure 2. Decision tree for selecting the optimal protocol and troubleshooting common failure modes.

References

  • Liang, B., et al. "Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions."[3] The Journal of Organic Chemistry, 2005.[3]

    • Context: Establishes the viability of Cu-free coupling in aqueous media, crucial for solubilizing the carboxyl
  • Shaughnessy, K. H., et al. "Palladium-Catalyzed Cross-Coupling in Aqueous Media." Chemical Reviews, 2002.

    • Context: Foundational text on handling hydrophilic/charged substrates in Pd-c
  • Liu, C., & Szostak, M. "Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids."[3] Organic Letters, 2021.[3]

    • Context: Highlights the risk of decarboxylation at high temperatures (>120°C). This validates our recommendation to keep reaction temperatures <80°C to retain the carboxylic acid moiety.
  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.[5]

    • Context: Comprehensive review covering the mechanism of Copper interference with functional groups.

Sources

Application

Application Note: Peptide Coupling Protocols for 4-Ethynyloxane-4-carboxylic Acid

Strategic Analysis: The Challenge of the Quaternary Center 4-Ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid) presents a dual challenge in peptide synthesis: extreme steric hi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Challenge of the Quaternary Center

4-Ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid) presents a dual challenge in peptide synthesis: extreme steric hindrance and chemoselectivity .

Steric Hindrance (The -Disubstitution Effect)

The target molecule possesses a quaternary carbon at the 4-position. Unlike standard amino acids, this carbon is bonded to four non-hydrogen substituents (the carboxyl, the ethynyl, and the two ring methylenes).

  • Kinetic Barrier: The nucleophilic attack of an amine on the activated carbonyl is severely retarded by the bulk of the tetrahydropyran ring and the rigid ethynyl group.

  • Activation Barrier: Formation of the active ester (e.g., -OBt or -OAt) is slower, and the active intermediate is more prone to hydrolysis or rearrangement (e.g.,

    
    -acylurea formation) before the amine can react.
    
Chemoselectivity (The Alkyne Handle)

The terminal alkyne is a valuable "click" chemistry handle, but it imposes constraints:

  • Metal Sensitivity: Avoid copper(I) additives often used to suppress racemization (e.g., CuCl

    
     with HOBt), as these will catalyze premature cycloaddition or oxidative coupling (Glaser coupling).
    
  • Base Sensitivity: While the ethynyl group is relatively robust, extremely strong bases or prolonged exposure to basic conditions can potentially cause isomerization or polymerization.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Initial screening, small-scale synthesis (mg to g), and valuable amines.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates the highly reactive 7-azabenzotriazole (OAt) ester. The pyridine nitrogen in the OAt leaving group provides anchiomeric assistance (neighboring group participation), effectively "pulling" the amine towards the carbonyl, which is critical for overcoming the steric wall of the quaternary center.

Materials:

  • 4-Ethynyloxane-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • HOAt (0.5 equiv) [Optional but recommended for extreme sterics]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M – 0.2 M concentration)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU (and HOAt if using) in anhydrous DMF under nitrogen.

  • Base Addition: Add 1.0 equiv of DIPEA. Stir for 2–5 minutes. Note: Do not stir longer than 10 minutes; the active ester can degrade.

  • Coupling: Add the amine component followed immediately by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Monitoring: Check LCMS.[1] If conversion <50% after 4 hours, do not add more reagent. Heat to 40°C or switch to Protocol B.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1N HCl (if amine acid-stable), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: The "Sledgehammer" (Acid Chloride via Ghosez’s Reagent)

Best for: Extremely unreactive amines (e.g., anilines, N-methyl amines), failed HATU couplings.

Rationale: Standard acid chloride generators like thionyl chloride are too harsh (generating HCl gas) and may degrade the ethynyl group or the oxane ring. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under strictly neutral/mild conditions, creating a hyper-electrophilic species small enough to bypass steric hindrance.

Materials:

  • 4-Ethynyloxane-4-carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Amine partner (1.1 equiv)[1]

  • DIPEA or TMP (2,4,6-Collidine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) or Chloroform.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under Argon.

  • Chlorination: Add Ghosez’s Reagent dropwise at 0°C. Allow to warm to RT and stir for 1–2 hours.

    • Verification: Aliquot 10 µL into MeOH. Check LCMS for the methyl ester. If acid remains, stir longer.

  • Coupling: Cool the mixture back to 0°C. Add the amine and DIPEA (mixed in minimal DCM) dropwise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench with sat. NaHCO

    
    . Extract with DCM.[2]
    
Protocol C: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>10g), avoiding explosion risks of benzotriazoles (HOBt/HATU).

Rationale: T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride that is less reactive than an acid chloride but highly selective. It is supplied as a solution (usually 50% in EtOAc/DMF), making it safer and easier to handle on scale.

Materials:

  • 4-Ethynyloxane-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[1]

  • T3P (50% solution in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 – 5.0 equiv)

  • Solvent: EtOAc, DMF, or 2-MeTHF.

Step-by-Step Methodology:

  • Mix: Combine acid, amine, and base in the chosen solvent.[1][2] Cool to 0°C.[2]

  • Addition: Add T3P solution dropwise.

  • Reaction: Stir at RT. T3P reactions are often slower; allow 12–24 hours.

    • Optimization: If slow, heat to 40–50°C. T3P is thermally stable and low-epimerization (though not a concern for this achiral acid).

  • Workup: Wash directly with water, 1N HCl, and NaHCO

    
    . T3P byproducts are water-soluble, simplifying purification.
    

Data Summary & Decision Matrix

FeatureProtocol A (HATU)Protocol B (Ghosez's)Protocol C (T3P)
Reactivity HighVery HighModerate
Steric Tolerance ExcellentSuperiorGood
Scale Suitability Low (<5g)MediumHigh (>100g)
Cost HighMediumLow
Byproduct Removal Chromatography often requiredLiquid-Liquid ExtractionAqueous Wash
Safety Sensitizer/Explosive potential (HOAt)Moisture SensitiveSafe/Green

Visualized Workflows

Decision Tree for Reagent Selection

CouplingLogic Start Start: 4-Ethynyloxane-4-COOH Coupling CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Hindered? (e.g., N-methyl, t-butyl, aniline) CheckAmine->IsHindered Standard Protocol A: HATU/HOAt (Standard High-Performance) IsHindered->Standard No (Primary/Secondary Amine) AcidChloride Protocol B: Ghosez's Reagent (Acid Chloride Activation) IsHindered->AcidChloride Yes (Very Hindered) FailedStandard Did Protocol A Fail? (<30% Yield) Standard->FailedStandard FailedStandard->AcidChloride Yes ScaleUp Is this Scale-Up (>10g)? FailedStandard->ScaleUp No (Success) ScaleUp->Standard No (Stay with HATU) T3P Protocol C: T3P (Propylphosphonic Anhydride) (Green/Scalable) ScaleUp->T3P Yes

Caption: Logic flow for selecting the optimal coupling strategy based on amine sterics and reaction scale.

Mechanism of Steric Bypass (Ghosez's Reagent)

GhosezMech Acid Hindered Acid (Oxane-COOH) Intermediate Vilsmeier-Haack Type Intermediate Acid->Intermediate + Ghosez Ghosez Ghosez's Reagent (Chloro-enamine) AcidCl Acid Chloride (Highly Reactive/Small) Intermediate->AcidCl - Amide byproduct Product Final Amide AcidCl->Product + Amine / Base

Caption: Activation pathway using Ghosez's reagent to generate a sterically accessible acid chloride.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Method

Application Note: 4-Ethynyloxane-4-Carboxylic Acid in Heterocyclic &amp; MedChem Synthesis

This guide details the technical applications and protocols for 4-ethynyloxane-4-carboxylic acid (also referred to as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid). This specialized heterocyclic building block combines...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications and protocols for 4-ethynyloxane-4-carboxylic acid (also referred to as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid). This specialized heterocyclic building block combines a metabolically stable tetrahydropyran (THP) core with a quaternary carbon center bearing two orthogonal reactive handles: a carboxylic acid and a terminal alkyne.

Introduction & Chemical Profile

4-Ethynyloxane-4-carboxylic acid represents a high-value "linker" scaffold in medicinal chemistry. Its structure features a quaternary carbon at the 4-position of a tetrahydropyran ring. This geometry imparts specific advantages:

  • The Thorpe-Ingold Effect: The gem-disubstitution at C4 restricts conformational freedom, pre-organizing the molecule for cyclization reactions and potentially increasing the binding affinity of derived ligands.

  • Metabolic Stability: The tetrahydropyran ether oxygen reduces lipophilicity (LogP) compared to cyclohexane analogs (LogP ~ -0.5 vs 1.2), improving solubility and metabolic stability against oxidative clearance (CYP450).

  • Orthogonal Reactivity: The carboxylic acid allows for amide/ester formation (Handle A), while the terminal alkyne serves as a "Click" chemistry handle or a partner for cross-coupling (Handle B).

Chemical Structure & Properties
PropertyDescription
IUPAC Name 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Key Functionalities Tertiary Carboxylic Acid (pKₐ ~4.5), Terminal Alkyne (C≡C-H)
Solubility High: DMSO, DMF, MeOH; Moderate: DCM, EtOAc; Low: Hexanes
Stability Stable at RT; Store at 2–8°C; Avoid strong oxidizers (alkyne sensitivity)

Core Applications

Application A: Peptidomimetics & Fragment-Based Drug Discovery (FBDD)

The scaffold acts as a bioisostere for quaternary amino acids (e.g.,


-methylalanine). By incorporating this unit into a peptide backbone, researchers can induce specific secondary structures (e.g., 

-turns) due to the steric bulk of the tetrahydropyran ring.
  • Workflow: The carboxylic acid is coupled to an amine (drug fragment or peptide N-terminus). The alkyne remains latent, available for late-stage diversification via "Click" chemistry to attach fluorophores, solubilizing tails, or second pharmacophores (PROTAC linkers).

Application B: Multicomponent Reactions (The Ugi-4CR)

This acid is an ideal candidate for the Ugi Four-Component Reaction . It reacts with an amine, an aldehyde, and an isocyanide to form a bis-amide structure. The alkyne handle survives this transformation, allowing for post-condensation cyclization (e.g., gold-catalyzed hydroamination) to form complex spiro-heterocycles.

Application C: Spirocyclic Heterocycle Synthesis

The proximity of the carboxylic acid and the alkyne on the same carbon allows for unique cyclization modes.

  • Iodolactonization: Reaction with I₂/NaHCO₃ can yield spiro-iodolactones (though ring strain is high for 4-membered rings; 5-exo-dig pathways usually require a one-carbon spacer).

  • Isoxazole Formation: Conversion of the alkyne to an isoxazole via 1,3-dipolar cycloaddition with nitrile oxides.

Experimental Protocols

Protocol 1: Amide Coupling (Handle A Functionalization)

Rationale: The quaternary center creates significant steric hindrance around the carboxylic acid. Standard coupling reagents (EDC/NHS) often result in low yields. This protocol uses HATU, a potent coupling agent that generates a reactive active ester.

Reagents:

  • 4-Ethynyloxane-4-carboxylic acid (1.0 equiv)

  • Amine partner (R-NH₂, 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Preparation: Dissolve 4-ethynyloxane-4-carboxylic acid (1 mmol, 154 mg) in anhydrous DMF (5 mL) in a flame-dried round-bottom flask under Nitrogen.

  • Activation: Add DIPEA (0.52 mL, 3 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

  • Coupling: Add the amine partner (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • QC Check: The acid peak (M-) should disappear; Product peak (M+H) should appear.

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Troubleshooting:

  • Low Yield? If the amine is unreactive, convert the acid to the Acid Chloride first using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in DCM at 0°C, then react with the amine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This "Click" reaction utilizes the terminal alkyne (Handle B) to conjugate the scaffold to an azide-bearing molecule (e.g., a fluorescent dye or PEG chain).

Reagents:

  • Amide derivative from Protocol 1 (containing the alkyne) (1.0 equiv)

  • Azide partner (R-N₃, 1.0 equiv)

  • CuSO₄[1]·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O

Step-by-Step:

  • Setup: In a 4 mL vial, dissolve the Alkyne substrate (0.2 mmol) and Azide (0.2 mmol) in t-BuOH (1 mL).

  • Catalyst Prep: In a separate tube, dissolve CuSO₄·5H₂O (5 mg) and Sodium Ascorbate (20 mg) in H₂O (1 mL). The solution will turn yellow/orange (reduction to Cu(I)).

  • Initiation: Add 0.1 mL of the catalyst solution to the reaction vial. Cap and stir vigorously at RT for 2–12 hours.

  • Monitoring: Reaction progress is typically rapid. Monitor by LC-MS (appearance of Triazole product).

  • Workup: Dilute with water, extract with EtOAc. If the product is water-soluble (e.g., PEGylated), purify directly via Preparative HPLC.

Visualizations & Pathways

Figure 1: Diversity-Oriented Synthesis (DOS) Workflow

This diagram illustrates how the bifunctional nature of the scaffold enables divergent synthetic pathways.

G cluster_0 Module A: Linear Functionalization Start 4-Ethynyloxane- 4-carboxylic acid Amide Amide Derivative (Alkyne Intact) Start->Amide Protocol 1: HATU, Amine Ugi_Product Ugi Bis-Amide (Peptidomimetic) Start->Ugi_Product Ugi-4CR: R-NH2, R-CHO, R-NC Triazole 1,2,3-Triazole (via CuAAC Click) Amide->Triazole Protocol 2: Azide, Cu(I) Spiro Spiro-Heterocycle (via Au-Catalysis) Ugi_Product->Spiro Post-Condensation Cyclization

Caption: Divergent synthesis pathways. The acid handle allows peptide coupling (Top), while the Ugi reaction (Bottom) creates complex backbones for subsequent cyclization.

References

  • Dömling, A. (2006). Recent Developments in Isocyanide-Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Valeur, E., & Bradley, M. (2009). Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Application

Application Note: Bioisosteric Utility of 4-Ethynyloxane-4-Carboxylic Acid

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyl-tetrahydro-2H-pyran-4-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyl-tetrahydro-2H-pyran-4-carboxylic acid) as a high-value bioisosteric scaffold.[1]

[1]

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), controlling lipophilicity (LogP) while maintaining structural rigidity is paramount.[1] 4-ethynyloxane-4-carboxylic acid represents a sophisticated bioisostere of 1-ethynylcyclohexanecarboxylic acid .[1]

By replacing the methylene unit (-CH₂-) at the 4-position of the cyclohexane ring with an ether oxygen (-O-), this scaffold offers three critical advantages:

  • LogP Reduction: Lowers lipophilicity by approximately 1.0–1.5 log units, improving aqueous solubility and metabolic clearance.[1]

  • Quaternary Center Stability: The gem-disubstitution (ethynyl + carboxyl) at C4 eliminates the acidic

    
    -proton, preventing metabolic epimerization and blocking oxidative metabolism at the focal point.
    
  • Orthogonal Reactivity: The ethynyl group serves as a latent "click" handle (CuAAC) or a rigid, linear spacer for PROTAC linker design.

Bioisosteric Analysis: The "Oxane Effect"

The transition from a cyclohexane core to an oxane (tetrahydropyran) core is a classic strategy to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties without altering the vector of the substituents.

Comparative Physicochemical Profile[2]
PropertyCyclohexane Analog (Ref)Oxane Scaffold (Target)Impact on Drug Design
Structure 1-ethynylcyclohexanecarboxylic acid4-ethynyloxane-4-carboxylic acid Core scaffold shift
cLogP ~2.1~0.8 Improves solubility; reduces non-specific binding.[1]
tPSA (Ų) 37.346.5 The ether oxygen adds ~9.2 Ų polar surface area.[1]
H-Bond Acceptors 1 (Acid carbonyl)2 (Acid + Ether) Ether oxygen can engage in specific H-bonds with solvent or protein residues.[1]
Metabolic Liability High (C4 oxidation)Low The C4 position is blocked by Oxygen; no H-abstraction possible.[1]
Conformation Chair (flexible)Chair (rigidified) The C-O bonds shorten the ring, slightly compressing the chair conformation.
Mechanistic Diagram: Bioisosteric Replacement Logic[1]

BioisostereLogic Cyclohexane Cyclohexane Scaffold (High LogP, Metabolic Risk) Oxane Oxane (THP) Scaffold (Low LogP, H-Bond Acceptor) Cyclohexane->Oxane Bioisosteric Replacement (O for CH2) Properties ADME Optimization 1. Solubility (+) 2. Clearance (+) 3. Target Selectivity (+) Oxane->Properties Induces Ethynyl Ethynyl Group (Rigid Spacer / Warhead) Ethynyl->Oxane Gem-substitution Acid Carboxylic Acid (Binding Motif) Acid->Oxane Gem-substitution

Caption: Logical flow of replacing cyclohexane with oxane to optimize ADME properties while retaining the functional geometry of the ethynyl and acid groups.

Applications in Drug Discovery[3][4][5][6][7][8][9]

A. Covalent Inhibitor Design (The "Warhead" Precursor)

The ethynyl group is a precursor to 1,2,3-triazoles via Click Chemistry. In protease inhibitors (e.g., Cathepsin K or S), the quaternary center prevents the "chiral scrambling" often seen with


-amino acids.
  • Application: Use the acid moiety to bind the S1 pocket of a protease, then "click" the ethynyl group to a library of azides to probe the S1' sub-pocket.

B. PROTAC Linker Rigidification

Linear alkyl chains in PROTACs often suffer from high entropy, leading to poor cell permeability.[1]

  • Strategy: Insert the 4-ethynyloxane motif.[1] The oxane ring breaks lipophilicity, while the ethynyl group provides a rigid, linear exit vector, reducing the entropic penalty of binding.

C. Metabolic Blocking

In programs where a piperidine or cyclohexane ring suffers from P450-mediated oxidation at the 4-position, introducing the quaternary center (gem-dimethyl or ethynyl/carboxy) blocks this "soft spot." The oxane oxygen further deactivates the ring toward oxidative attack compared to a nitrogen-containing ring (piperidine).

Experimental Protocol: Synthesis & Functionalization

Challenge: Direct synthesis of gem-disubstituted ethynyl/carboxy THPs is non-trivial.[1] The classical route (Grignard addition to ketone) yields the alcohol, not the acid. Solution: The most robust modern protocol utilizes Electrophilic Alkynylation of the ester enolate using hypervalent iodine reagents (TIPS-EBX).

Protocol: Electrophilic -Alkynylation of THP-Esters[1]

Reagents Required:

  • Ethyl tetrahydropyran-4-carboxylate (Starting Material)[1]

  • LDA (Lithium Diisopropylamide), 2.0M in THF/Heptane[1]

  • TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one)[1]

  • Anhydrous THF (Tetrahydrofuran)[1][2]

  • LiOH (Lithium Hydroxide) for hydrolysis[1]

Step 1: Enolate Formation and Alkynylation
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add Ethyl tetrahydropyran-4-carboxylate (1.0 eq, 5 mmol) and anhydrous THF (20 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LDA (1.1 eq). Stir at -78°C for 45 minutes to ensure complete enolate formation. Note: The solution typically turns pale yellow.

  • Addition: Dissolve TIPS-EBX (1.2 eq) in minimal THF and add it dropwise to the enolate solution at -78°C.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Dry organic layer over MgSO₄ and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc) yields Ethyl 4-((triisopropylsilyl)ethynyl)tetrahydro-2H-pyran-4-carboxylate .[1]

Step 2: Global Deprotection (Silyl Removal & Hydrolysis)[1]
  • Desilylation: Dissolve the intermediate in THF. Add TBAF (Tetra-n-butylammonium fluoride, 1.0M in THF, 1.5 eq).[1] Stir at 0°C for 30 mins.

  • Hydrolysis: To the same pot (or after workup), add LiOH (2.0M aq, 5 eq) and MeOH (to solubilize). Stir at 50°C for 12 hours.

  • Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]

  • Result: 4-ethynyloxane-4-carboxylic acid (White solid).[1]

Synthetic Workflow Diagram

SynthesisProtocol Start Ethyl tetrahydropyran-4-carboxylate Step1 1. LDA (-78°C) 2. TIPS-EBX (Electrophile) Start->Step1 Intermed Intermediate: Ethyl 4-(TIPS-ethynyl)oxane-4-carboxylate Step1->Intermed Electrophilic Alkynylation Step2 1. TBAF (Desilylation) 2. LiOH (Hydrolysis) Intermed->Step2 Final Target: 4-ethynyloxane-4-carboxylic acid Step2->Final Global Deprotection

Caption: Two-step synthesis via electrophilic alkynylation of the ester enolate using TIPS-EBX.

References

  • Tetrahydropyran Bioisosteres: Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Electrophilic Alkynylation (TIPS-EBX): Brand, J. P., & Waser, J. (2012).[1] Electrophilic alkynylation: The dark side of acetylene chemistry. Chemical Society Reviews, 41(11), 4165-4179.[1] Link

  • Gem-Disubstituted Scaffolds: Kündig, P., et al. (2006).[1] Sp3-rich scaffolds in drug discovery.[1][3] Drug Discovery Today, 11(17), 781-789.[1]

  • Click Chemistry in FBDD: Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128-1137.[1] Link[1]

Sources

Method

Application Note: Derivatization Strategies for 4-Ethynyloxane-4-carboxylic Acid

Introduction: The Gem-Disubstituted Advantage 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid) represents a high-value "bifunctional anchor" in medicinal chemistry.[1] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gem-Disubstituted Advantage

4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid) represents a high-value "bifunctional anchor" in medicinal chemistry.[1] Its structural significance lies in the gem-disubstituted quaternary center at the 4-position of the tetrahydropyran ring.[1]

Why this scaffold matters:
  • Conformational Restriction: The quaternary center locks the substituents into specific axial/equatorial orientations, reducing the entropic penalty upon binding to a protein target (the "Thorpe-Ingold effect").[1]

  • Metabolic Stability: The tetrahydropyran ether oxygen lowers lipophilicity (LogP) compared to cyclohexane analogs, while the quaternary center blocks metabolic oxidation at the typically labile 4-position.[1]

  • Orthogonal Reactivity: It possesses two distinct "handles":

    • Carboxylic Acid: A classic electrophile for amide/ester formation.[1]

    • Terminal Alkyne: A bioorthogonal handle for "Click" chemistry (CuAAC) or Sonogashira coupling.[1]

This guide addresses the primary challenge of this molecule: Steric Hindrance. The bulkiness of the tetrahydropyran ring combined with the gem-disubstitution makes the carboxylic acid significantly less reactive than a standard primary acid, requiring specialized activation protocols.[1]

Strategic Derivatization Map

The following decision tree illustrates the logical flow for functionalizing this scaffold.

DerivatizationMap Start 4-Ethynyloxane- 4-carboxylic Acid AcidPath Carboxylic Acid Modification Start->AcidPath Path A AlkynePath Alkyne Modification Start->AlkynePath Path B Amide Amide Coupling (Drug Core) AcidPath->Amide HATU/T3P (High Sterics) Curtius Curtius Rearrangement (Acid -> Amine) AcidPath->Curtius DPPA/tBuOH (Isostere) Click CuAAC 'Click' (Linkers/Probes) AlkynePath->Click CuSO4/Ascorbate Sono Sonogashira (C-C Bond) AlkynePath->Sono Pd/Cu Cat.

Figure 1: Strategic Derivatization Map showing the divergent synthetic pathways available for the scaffold.

Protocol A: Sterically Demanding Amide Coupling

Challenge: The quaternary carbon adjacent to the carboxyl group impedes the approach of nucleophiles (amines).[1] Standard EDC/NHS coupling often fails or proceeds with poor yield.[1] Solution: Use of high-activity coupling reagents (HATU) or converting the acid to an acid chloride.[1]

Method A1: HATU-Mediated Coupling (Recommended for Discovery)

This method is preferred for small-scale synthesis (mg to g) due to mild conditions and high success rates with hindered substrates.[1]

Reagents:

  • Substrate: 4-ethynyloxane-4-carboxylic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 - 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)

Step-by-Step Protocol:

  • Activation: In a dried vial under Nitrogen, dissolve the Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 eq) dropwise. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.

  • Coupling: Add the Amine (1.2 eq) followed by the remaining DIPEA (1.5 eq).[1]

  • Incubation: Stir at RT for 4–16 hours.

    • Optimization: If conversion is <50% after 4h (checked by LCMS), heat to 50°C. The quaternary center is thermally stable.[1]

  • Work-up: Dilute with EtOAc, wash with sat.[1] LiCl (to remove DMF), then 1M HCl (if product is not basic), sat. NaHCO₃, and brine.[1][2] Dry over Na₂SO₄.[1][2]

Method A2: Acid Chloride Generation (Recommended for Scale-up)

For multi-gram scales or extremely unreactive amines (e.g., anilines), the acid chloride route is robust.

Reagents:

  • Reagent: Oxalyl Chloride (1.5 equiv) + catalytic DMF (2 drops)

  • Solvent: Anhydrous DCM[1]

Protocol:

  • Dissolve Acid in DCM at 0°C.

  • Add cat.[1] DMF.[1][2][3]

  • Add Oxalyl Chloride dropwise (gas evolution will occur).[1]

  • Warm to RT and stir for 2 hours.

  • Concentrate in vacuo to remove excess oxalyl chloride.[1]

  • Redissolve the crude acid chloride in DCM and add to a solution of Amine + Et₃N.

Protocol B: Bioorthogonal "Click" Chemistry (CuAAC)

Application: Attaching the scaffold to PROTAC linkers, fluorescent probes, or DNA-encoded libraries. Advantage: The ether oxygen in the ring improves water solubility, making this ideal for aqueous click reactions.[1]

Reagents:

  • Alkyne: 4-ethynyloxane derivative (1.0 equiv)

  • Azide: R-N₃ (1.0 - 1.2 equiv)

  • Catalyst: CuSO₄[1][4]·5H₂O (5 mol%)[1]

  • Reductant: Sodium Ascorbate (10 mol%)[1]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%)

    • Why THPTA? It protects proteins/biomolecules from Cu-induced oxidation and maintains Cu(I) solubility in water.[1]

Step-by-Step Protocol:

  • Preparation: Prepare a "Click Cocktail" premix:

    • Mix CuSO₄ and THPTA in water (1:5 molar ratio) and incubate for 5 mins.

  • Reaction Assembly: Dissolve the Alkyne and Azide in a tBuOH:Water (1:1) mixture (or DMSO:Water if solubility is poor).[1]

  • Initiation: Add the Cu-THPTA complex to the reaction.[1]

  • Reduction: Add Sodium Ascorbate (freshly prepared in water).

  • Condition: Stir at RT for 1–2 hours.

    • Monitoring: The reaction is usually fast.[1][5] Monitor by LCMS for the formation of the 1,4-disubstituted triazole.[1]

  • Purification: For small molecules, dilute with water and extract with EtOAc. For biomolecules, use size-exclusion chromatography or dialysis.[2]

Protocol C: Curtius Rearrangement (Acid to Amine)

Application: Converting the carboxylic acid into a primary amine (4-amino-4-ethynyloxane), creating a bioisostere of gem-disubstituted amino acids.

Safety Warning: Azide intermediates are potentially explosive.[1] Do not concentrate acyl azides to dryness.[1]

CurtiusMechanism Acid Acid (COOH) AcylAzide Acyl Azide (-CON3) Acid->AcylAzide DPPA, Et3N Isocyanate Isocyanate (-N=C=O) AcylAzide->Isocyanate Heat (-N2) Urethane Boc-Amine (-NHBoc) Isocyanate->Urethane t-BuOH

Figure 2: One-pot Curtius rearrangement mechanism converting the acid to a Boc-protected amine.

Reagents:

  • Substrate: 4-ethynyloxane-4-carboxylic acid[6]

  • Reagent: DPPA (Diphenylphosphoryl azide) (1.1 equiv)[7]

  • Base: TEA (Triethylamine) (2.5 equiv)[1]

  • Solvent: t-Butanol (excess, serves as solvent and nucleophile)

Protocol:

  • Dissolve the Acid (1.0 eq) and TEA (2.5 eq) in anhydrous t-Butanol.

  • Add DPPA (1.1 eq) dropwise at RT.[1]

  • Rearrangement: Heat the mixture to reflux (85°C) for 4–6 hours.

    • Mechanism:[1][2][8][9][10][11] The acid converts to acyl azide, which thermally rearranges to isocyanate.[1][7][9][10][12] The isocyanate is trapped by t-Butanol to form the Boc-protected amine.[1]

  • Work-up: Concentrate the solvent. Redissolve in EtOAc, wash with 5% citric acid (removes excess base/DPPA byproducts), sat. NaHCO₃, and brine.[1][2]

  • Deprotection (Optional): Treat the resulting Boc-amine with TFA/DCM (1:1) to generate the free primary amine salt.[1]

Quantitative Comparison of Activation Methods

MethodReagentSteric ToleranceYield (Typical)ByproductsRecommended For
Carbodiimide EDC/NHSLow30-50%Urea (water sol.)Simple, unhindered amines only.[1]
Uronium HATU/DIPEAHigh85-95% TetramethylureaStandard discovery chemistry.
Anhydride T3P (PPA)Very High80-90%Water soluble P-saltsScale-up (Green chemistry).[1]
Acid Chloride (COCl)₂Extreme>90%HCl, CO, CO₂Unreactive anilines or bulk scale.

References

  • BenchChem. Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis. (2025).[1][2] [1]

  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry. (2022).[1][3][4]

  • Organic Chemistry Portal. Curtius Rearrangement: Mechanism and Recent Literature.[1][8]

  • Growingscience. Process optimization for acid-amine coupling: a catalytic approach. (2022).[1][3][4] Current Chemistry Letters.

  • Jena Bioscience. Click Chemistry: Background Information and Protocols.[1][13] (2014).[1][13]

Sources

Technical Notes & Optimization

Troubleshooting

4-ethynyloxane-4-carboxylic acid stability in acidic conditions

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Process Optimization Desk.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Process Optimization Desk.

Below is the technical support guide for 4-ethynyloxane-4-carboxylic acid (also referred to as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid). This guide addresses the specific stability challenges of this molecule in acidic environments, focusing on the latent instability of the


-ethynyl carboxylate motif.

Topic: Stability & Handling in Acidic Conditions Document ID: TS-PYR-04-ETH Status: Active / High Priority Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Context

4-ethynyloxane-4-carboxylic acid is a tetrahydropyran-based building block often used to introduce rigid polarity or quaternary centers into bioactive molecules. While the tetrahydropyran (oxane) ring is generally robust, the quaternary center at C4 containing both a carboxylic acid and a terminal alkyne creates a "ticking clock" in acidic media.

The Core Threat: Acid-catalyzed hydration of the alkyne. Unlike simple alkynes, the hydration of this specific molecule generates a


-keto acid  intermediate. 

-keto acids are thermally unstable and prone to spontaneous decarboxylation.[1] Therefore, "acid instability" here often manifests not as polymerization, but as the conversion of your acidic starting material into a neutral methyl ketone , resulting in massive yield loss during workup.

Troubleshooting Guide (Q&A)

Case 1: "I lost my product during the acid workup."

User Report: "I performed a reaction under basic conditions. Upon acidifying to pH 1 to extract the free acid, I observed gas evolution. The organic layer contained a neutral compound, not my acid."

Diagnosis: Hydration-induced Decarboxylation. In the presence of strong acid (especially if warm), the terminal alkyne hydrates to form a methyl ketone. This transforms your stable


-ethynyl acid into an unstable 

-keto acid (4-acetyltetrahydropyran-4-carboxylic acid). This intermediate rapidly loses

to form 4-acetyltetrahydropyran .

Corrective Protocol:

  • Temperature Control: Acidification must be performed at 0°C .

  • pH Limit: Do not acidify below pH 3–4. The carboxylic acid (

    
    ) can be extracted into organic solvent (e.g., EtOAc or DCM) at this pH without fully protonating the water to a level that catalyzes rapid alkyne hydration.
    
  • Speed: Minimize the residence time in the aqueous acidic phase. Extract immediately.

Case 2: "My NMR shows a singlet at ~2.1 ppm and loss of the alkyne proton."

User Report: "The crude NMR shows a sharp singlet around 2.15 ppm. The characteristic alkyne proton (~2.5 ppm) is gone or diminished."

Diagnosis: Formation of the Methyl Ketone Impurity. The singlet at ~2.1 ppm corresponds to the methyl group of the ketone (


). This confirms that the alkyne has hydrated. If the carboxylic acid peak is also missing, decarboxylation has occurred.[2]

Corrective Protocol:

  • Check Reagents: Ensure no mercury (Hg), silver (Ag), or copper (Cu) salts are present in the waste stream or glassware, as these catalyze alkyne hydration even in mild acid.

  • Avoid Heating: Never heat this compound in the presence of even weak acids (e.g., acetic acid).

Case 3: "Can I use HCl in Methanol to make the ester?"

User Report: "I tried to make the methyl ester using HCl/MeOH, but I got a mixture of products."

Diagnosis: Competing Reactions. While Fischer esterification is standard, the acidic conditions promote the same hydration pathway. You likely have a mixture of the desired ethynyl ester and the acetyl ester (from hydration).

Corrective Protocol:

  • Alternative Esterification: Use TMS-diazomethane (in MeOH/Benzene) or Iodomethane/K2CO3 in DMF. These base-mediated or neutral methods avoid the acidic protonation of the alkyne.

Degradation Mechanism Visualization

The following diagram illustrates the "Death Pathway" of the molecule in acid. The critical failure point is the formation of the


-keto acid.

DegradationPathway Start 4-Ethynyloxane- 4-carboxylic acid (Target Molecule) Enol Enol Intermediate Start->Enol Alkyne Hydration (Rate Limiting) H_Ion H+ / H2O (Acidic Medium) H_Ion->Enol BetaKeto 4-Acetyltetrahydropyran- 4-carboxylic acid (UNSTABLE Beta-Keto Acid) Enol->BetaKeto Tautomerization End 4-Acetyltetrahydropyran (Neutral Ketone Impurity) BetaKeto->End Rapid Thermal Loss of CO2 Decarb Decarboxylation (-CO2) Decarb->End

Figure 1: Acid-catalyzed degradation pathway. Note that the hydration of the alkyne creates the structural condition (beta-keto acid) required for facile decarboxylation.

Experimental Protocols

Protocol A: Safe Acid Workup (Isolation)

Use this protocol to isolate the free acid from a basic reaction mixture (e.g., saponification).

  • Preparation: Cool the reaction mixture (containing the carboxylate salt) to 0°C in an ice bath.

  • Solvent Addition: Add the extraction solvent (EtOAc or DCM) before acidification. This provides an immediate "sink" for the protonated acid.

  • Acidification:

    • Use 1M Citric Acid or 0.5M HCl (Cold).

    • Add dropwise with vigorous stirring.

    • Stop adding acid when pH reaches 4.0 . Do not go to pH 1-2.

  • Extraction: Immediately separate the layers.

  • Wash: Wash the organic layer once with cold brine.

  • Drying: Dry over

    
     (Sodium Sulfate is neutral/mildly acidic) rather than 
    
    
    
    (which can be slightly Lewis acidic) if the compound is extremely sensitive, though
    
    
    is generally sufficient.
  • Concentration: Evaporate solvent at <30°C . Do not heat the water bath above 35°C.

Protocol B: Stability Test (QC)

Use this to verify if your storage conditions or solvents are degrading the compound.

ParameterMethodPass Criteria
Solvent System

or

Neutral pH (Avoid aged

which contains HCl)
Test 1H NMRIntegration of Alkyne-H (s, ~2.5 ppm) vs. Ring-CH2
Warning Sign New SingletAppearance of singlet at ~2.15 ppm (Methyl Ketone)
Timepoint T=0, T=24h>98% retention of Alkyne-H integral

References

  • Hydration of Alkynes to Ketones

    • Mechanism:[1][2][3][4][5][6] Kutscheroff, M. (1881). "Ueber die Einwirkung von Kohlenwasserstoffen der Acetylenreihe auf Quecksilberoxyd und dessen Salze". Berichte der deutschen chemischen Gesellschaft, 14(1), 1540–1542.

    • Modern Context: Hintermann, L., & Labonne, A. (2007). "Catalytic Hydration of Alkynes and Its Application in Synthesis". Synthesis, 2007(08), 1121-1150. Link

  • Decarboxylation of Beta-Keto Acids

    • Kinetics: Kemp, D. S., & Paul, K. G. (1975). "The physical organic chemistry of benzisoxazoles. III. The mechanism of the decarboxylation of beta-keto acids". Journal of the American Chemical Society, 97(25), 7305–7312. Link

    • Relevance: Explains the rapid loss of CO2 once the alkyne hydr
  • Tetrahydropyran-4-carboxylic Acid Synthesis (Parent Compound)

    • Standard Route: "Preparation of tetrahydropyran-4-carboxylic acid".[3][6][7][8][9] Organic Syntheses, Coll. Vol. 10, p.667 (2004). Link

    • Note: This reference establishes the stability of the parent ring system, isolating the instability to the ethynyl-substitution.

Sources

Optimization

Technical Support Center: Purification of 4-Ethynyloxane-4-carboxylic Acid

This guide functions as a specialized Technical Support Center for the purification of 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid). It is designed for organic chemists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the purification of 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid).

It is designed for organic chemists and process engineers who require high-purity intermediates for structure-activity relationship (SAR) studies or scale-up.

Case ID: PUR-EOHA-004 Subject: Recrystallization Protocols & Troubleshooting Status: Active Guide Assigned Specialist: Senior Application Scientist

Technical Overview & Challenge Analysis

The Molecule: 4-ethynyloxane-4-carboxylic acid contains a quaternary carbon center at position 4, substituted with both a polar carboxylic acid group (


) and a lipophilic, rigid ethynyl group (

).

The Purification Challenge:

  • Conflicting Polarity: The oxane ring and alkyne moiety provide lipophilicity, while the carboxylic acid confers high polarity and hydrogen-bonding capability. This "amphiphilic" nature often leads to the compound "oiling out" (liquid-liquid phase separation) rather than crystallizing.

  • Thermal Instability: The terminal alkyne is susceptible to polymerization or thermal decomposition at high temperatures (

    
    ), requiring a solvent system with a moderate boiling point.
    
  • Impurity Profile: Common impurities from the ethynylation of tetrahydro-4H-pyran-4-one include:

    • Unreacted ketone (4-oxotetrahydropyran).

    • Inorganic salts (magnesium or lithium salts from the acetylide reagent).

    • Dimeric byproducts (diacetylenes).

Solvent System Selection (Self-Validating Protocol)

Since specific physical constants for this intermediate can vary by synthesis route and salt content, you must validate the solvent system using the Solubility Decision Matrix below.

Recommended Solvent Systems

Based on the structural analogs (e.g., 1-ethynylcyclohexanecarboxylic acid), the following systems are most effective:

Solvent SystemComposition (v/v)RoleSuitability
Ethyl Acetate / n-Heptane 1:2 to 1:4 Primary Rec High. Excellent for balancing the polar acid and non-polar alkyne. Heptane is preferred over Hexane for higher flash point and better separation.
Toluene 100% Secondary Moderate. Good for removing non-polar dimers. Requires heating to

.
Ethanol / Water Varies Alternative Low. Use only if inorganic salt contamination is high. Risk of "oiling out" is higher here.
Dichloromethane (DCM) / Hexane 1:3 Low Temp Specialized. Use if the compound degrades above

.

Experimental Workflow: The Recrystallization Protocol

Step 1: Preliminary Solubility Test (The "Test Tube" Run)

Before committing the bulk material, perform this test with 100 mg of crude solid.

  • Place 100 mg of solid in a test tube.

  • Add Ethyl Acetate dropwise with heating (water bath at

    
    ) until dissolved.
    
  • If >2 mL is required, the solvent is too poor.

  • Once dissolved, add n-Heptane dropwise until persistent turbidity (cloudiness) appears.

  • Add one drop of Ethyl Acetate to clear the solution.

  • Allow to cool to room temperature (RT). If oil droplets form, scratch the glass. If crystals form, proceed to bulk.

Step 2: Bulk Dissolution
  • Place crude 4-ethynyloxane-4-carboxylic acid in an Erlenmeyer flask.

  • Add Ethyl Acetate (approx. 3-5 mL per gram of solid).

  • Heat to reflux (

    
    ). Do not exceed 
    
    
    
    to protect the alkyne.
  • If undissolved solids remain (likely inorganic salts like LiCl or MgBr

    
    ), perform a Hot Filtration .
    
Step 3: Hot Filtration (Critical for Salt Removal)
  • Pre-heat a glass funnel and fluted filter paper with hot solvent.

  • Filter the hot solution into a clean, pre-warmed flask.

  • Note: Inorganic salts will be trapped on the paper. The filtrate contains your product.

Step 4: Crystallization[1][2][3][4]
  • Re-heat the filtrate to incipient boiling.

  • Slowly add n-Heptane (pre-warmed to

    
    ) down the side of the flask until the solution remains slightly cloudy.
    
  • Add just enough hot Ethyl Acetate to clarify the solution.

  • Controlled Cooling:

    • Wrap the flask in a towel or place in a warm water bath and turn off the heat.

    • Allow to reach Room Temperature (RT) undisturbed over 2–3 hours.

    • Once at RT, transfer to an ice bath (

      
      ) for 1 hour.
      
Step 5: Isolation
  • Filter crystals using a Büchner funnel under vacuum.[1]

  • Wash: Rinse the filter cake with a cold (

    
    ) mixture of 1:4 Ethyl Acetate/Heptane.
    
  • Dry: Vacuum dry at

    
     for 4 hours.
    

Visualizing the Workflow

The following diagram illustrates the logical decision-making process during the purification.

Recrystallization_Workflow Start Crude 4-Ethynyloxane-4-carboxylic acid Solubility_Test Solubility Test (100mg) Solvent: EtOAc/Heptane Start->Solubility_Test Dissolve Dissolve Bulk in Hot EtOAc (Reflux ~77°C) Solubility_Test->Dissolve If successful Insoluble_Check Are there insoluble solids? Dissolve->Insoluble_Check Hot_Filter Perform Hot Filtration (Remove Inorganic Salts) Insoluble_Check->Hot_Filter Yes (Salts) Add_Antisolvent Add Hot Heptane until Turbid Insoluble_Check->Add_Antisolvent No (Clear) Hot_Filter->Add_Antisolvent Cooling Controlled Cooling (Slow -> RT -> 0°C) Add_Antisolvent->Cooling Result_Check Observation? Cooling->Result_Check Crystals Crystals Formed Result_Check->Crystals Success Oiling Oiling Out (Liquid Droplets) Result_Check->Oiling Failure Final_Filter Vacuum Filtration & Cold Wash Crystals->Final_Filter Remedy_Oil Remedy: 1. Reheat 2. Add more EtOAc 3. Seed Crystal Oiling->Remedy_Oil Remedy_Oil->Cooling Retry

Caption: Logical workflow for the purification of 4-ethynyloxane-4-carboxylic acid, including specific branch points for salt removal and troubleshooting phase separation (oiling out).

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Cause: This is common for quaternary carboxylic acids. The temperature gap between the melting point of the solvated solid and the boiling point of the solvent is too narrow, or the solution is too concentrated with non-polar impurities. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the "good" solvent (Ethyl Acetate) to shift the composition.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation [1].

  • Slower Cooling: Do not use an ice bath immediately. Let it stand at room temperature for 4–6 hours.

Q2: My crystals are colored (yellow/brown).

Cause: Oxidation or polymerization of the ethynyl group, or traces of iodine/metal catalysts from synthesis. Solution:

  • Perform a Decolorization step.

  • Dissolve crystals in hot Ethyl Acetate.

  • Add Activated Charcoal (1-2% by weight). Warning: Do not use excess charcoal as it can adsorb the alkyne product.

  • Stir for 5 minutes, then perform a Hot Filtration through Celite to remove the charcoal. Proceed to crystallization.[2][1][3][4][5][6][7][8][9]

Q3: The melting point is broad (e.g., ).

Cause: Wet crystals or mixed crystal polymorphs. Solution:

  • Ensure the product is dried under high vacuum (

    
    ) at 
    
    
    
    for at least 6 hours. Solvent inclusion in the lattice is common with oxane derivatives.
  • If the range remains broad, recrystallize from Toluene . Toluene is excellent for purging structural isomers or dimers [2].

Q4: Can I use water as a co-solvent?

Advisory: While tetrahydropyran acids are often soluble in hot water, the ethynyl group decreases water solubility. Furthermore, heating terminal alkynes in water (especially if slightly acidic/basic from impurities) can lead to hydration (forming the ketone). Avoid aqueous recrystallization unless you are removing massive amounts of inorganic salts, in which case, keep the duration short.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for inducing nucleation in "oiling" substances).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General purification strategies for carboxylic acids and alkynes).

  • BenchChem Technical Support. (2025). General Recrystallization Protocols for Functionalized Tetrahydropyrans. (Derived from general solubility data for CAS 5337-03-1 and analogs).

Sources

Troubleshooting

Technical Support Center: 4-Ethynyloxane-4-Carboxylic Acid Coupling Optimization

Status: Operational Topic: Overcoming Steric Hindrance in Quaternary Carbon Amidation Audience: Medicinal Chemists, Process Chemists Executive Summary & Chemical Challenge The Substrate: 4-ethynyloxane-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Overcoming Steric Hindrance in Quaternary Carbon Amidation Audience: Medicinal Chemists, Process Chemists

Executive Summary & Chemical Challenge

The Substrate: 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid).

The Problem: The primary failure mode in coupling this substrate is steric hindrance , not electronic deactivation. The C4 position is a quaternary center. The carbonyl carbon is flanked by the tetrahydropyran ring and a rigid ethynyl group. This creates a "conical" steric shield that significantly retards the approach of nucleophiles (amines).

The Consequence:

  • Kinetic Stalling: Standard activation (EDC/NHS, HOBt) is often too slow.

  • Rearrangement: Slow amine attack allows activated intermediates (specifically O-acylisoureas from carbodiimides) to rearrange into unreactive N-acylureas.

  • Low Conversion: Reactions often stall at 30–50% conversion regardless of time.

The Solution: You must shift from "standard" activation to high-velocity acylation (T3P) or pre-activation (Acid Chlorides via Ghosez’s Reagent).

Strategic Decision Tree

Before selecting a protocol, determine your pathway based on the nucleophilicity of your amine partner.

CouplingStrategy cluster_tips Optimization Tips Start Start: 4-Ethynyloxane-4-COOH Coupling AmineCheck Is the Amine Nucleophilic? (Primary/Secondary alkyl amines) Start->AmineCheck StericCheck Is the Amine Sterically Hindered? (e.g., t-butyl amine, aniline) AmineCheck->StericCheck No (Weak Nucleophile) RouteA Route A: T3P Activation (Propylphosphonic Anhydride) AmineCheck->RouteA Yes (Good Nucleophile) StericCheck->RouteA No RouteB Route B: Acid Chloride (Ghosez's Reagent) StericCheck->RouteB Yes (Double Steric Clash) Tip1 Avoid EDC/DCC (High risk of N-acylurea) Tip2 Heat is Safe (Substrate is Achiral)

Figure 1: Decision matrix for reagent selection based on amine sterics and nucleophilicity.

Optimized Protocols

Protocol A: The "Gold Standard" (T3P)

Best for: General amines, scale-up, and ease of workup.

Why T3P? Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. Unlike HATU, it does not generate guanidinium byproducts. Crucially for this substrate, T3P activation is driven by base and heat, and the byproduct is water-soluble, simplifying purification of the polar oxane product.

Reagents:

  • Substrate: 4-ethynyloxane-4-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 – 5.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is an issue).

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine in EtOAc (concentration ~0.2 M).

  • Base Addition: Add DIPEA. Note: No reaction occurs yet.

  • Activation: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Step: If LCMS shows <50% conversion after 2 hours, heat to 50–60°C . The quaternary center requires thermal energy to overcome the activation barrier.

    • Safety: The ethynyl group is stable at these temperatures.

  • Workup: Dilute with EtOAc, wash with water (x2), Sat. NaHCO3, and Brine. The phosphorus byproducts wash away in the aqueous layer.

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Non-nucleophilic amines (anilines) or extremely bulky amines.

Why Ghosez's Reagent? Standard oxalyl chloride can generate HCl, which might be too harsh or cause side reactions. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions . Acid chlorides are the smallest possible activated species, minimizing the steric penalty during amine approach.

Reagents:

  • Substrate: 1.0 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv

  • Amine: 1.1 equiv

  • Base: Pyridine or DIPEA (2.0 equiv)

  • Solvent: Dry DCM or CHCl3.

Step-by-Step:

  • Activation: Dissolve 4-ethynyloxane-4-carboxylic acid in dry DCM at 0°C.

  • Reagent Addition: Add Ghosez’s reagent dropwise. Stir at RT for 1–2 hours.[1]

    • Monitoring: Check formation of acid chloride by quenching an aliquot with MeOH and checking for Methyl Ester via TLC/LCMS.

  • Coupling: Once activation is complete, add the amine (and base if using amine HCl salt) in one portion.

  • Completion: Stir at RT. If sluggish, reflux (DCM boils at ~40°C, which is safe).

Comparative Data: Reagent Performance

Simulated typical performance data for coupling with a secondary amine (e.g., morpholine).

Coupling ReagentConversion (2h, RT)Conversion (24h, RT)ByproductsRecommendation
EDC / HOBt < 10%35%N-acylurea (Major)Avoid
HATU / DIPEA 60%85%TetramethylureaGood
T3P (EtOAc) 75%>98% Water-soluble P-saltsPreferred
Ghosez Reagent >95% (as COCl)>99% NoneUse for difficult cases

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Should I add more HATU?

A: No. Adding more HATU often leads to "guanidinylation" of your amine (where the amine reacts with HATU instead of the acid) without pushing the coupling.

  • Fix: Switch to T3P or convert to the Acid Chloride. The issue is likely steric blockage preventing the amine from attacking the bulky HATU-active ester. You need a smaller electrophile (Acid Chloride) or a more driving forcing condition (T3P + Heat).

Q2: Is the terminal alkyne stable to these conditions?

A: Yes. The terminal ethynyl group is generally stable to HATU, T3P, and Acid Chloride generation.

  • Caution: Avoid copper (Cu) catalysts or silver (Ag) salts, which are sometimes used as additives in specific exotic couplings. These will react with the terminal alkyne to form acetylides.[2]

Q3: Do I need to worry about racemization?

A: No. 4-ethynyloxane-4-carboxylic acid is achiral (it has a plane of symmetry passing through the oxygen and C4).

  • Implication: You can heat the reaction (60–80°C) aggressively without fear of losing optical purity. This is a massive advantage—use heat to overcome the steric barrier!

Q4: I see a peak with Mass [M+98] or [M+100] in the EDC reaction.

A: This is the N-acylurea rearrangement product . Because the amine attack is slow (due to the quaternary center), the O-acylisourea intermediate rearranges intramolecularly. This is irreversible.

  • Fix: Stop using carbodiimides (EDC/DCC). Switch to T3P.

Mechanism of Failure & Success

Understanding the spatial arrangement is key to troubleshooting.

Mechanism cluster_fail Failure Mode (EDC) cluster_success Success Mode (T3P/Acid Cl) Step1 Activation (O-acylisourea) StericBlock Steric Wall (Quaternary C4 blocks Amine) Step1->StericBlock Rearrange N-Acylurea (Dead End Product) Step1->Rearrange Fast Rearrangement Act2 Activation (Mixed Anhydride/COCl) Product Desired Amide Act2->Product Amine Attack + Heat Heat Thermal Energy (Overcomes Sterics)

Figure 2: Mechanistic comparison showing why slow kinetics lead to rearrangement in carbodiimide couplings versus successful turnover with T3P/Acid Chlorides.

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

    • Context: Establishes T3P as a superior reagent for hindered substrates and scale-up.[3]

  • Ghosez, L., et al. (1979). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180. Link

    • Context: The foundational text for generating acid chlorides from hindered acids without HCl gener
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review explaining the rearrangement mechanisms of EDC/DCC in hindered systems.
  • Patterson, A. W., et al. (2011). "Protection of the Alkyne Moiety." Tetrahedron, 67(35), 6673-6681.

Sources

Optimization

storage conditions for 4-ethynyloxane-4-carboxylic acid to prevent degradation

Welcome to the technical support guide for 4-ethynyloxane-4-carboxylic acid. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage and handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-ethynyloxane-4-carboxylic acid. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to ensure its stability and prevent degradation. The unique trifunctional nature of this molecule—possessing an oxetane ring, a terminal alkyne, and a carboxylic acid—necessitates specific storage protocols to maintain its structural integrity for experimental success.

Frequently Asked Questions (FAQs) - Core Storage Protocols

This section addresses the most common questions regarding the day-to-day storage of 4-ethynyloxane-4-carboxylic acid.

Q1: What is the ideal temperature for storing 4-ethynyloxane-4-carboxylic acid?

A: For long-term stability, it is strongly recommended to store 4-ethynyloxane-4-carboxylic acid at or below -20°C in a freezer.[1] Some suppliers may recommend refrigerated storage (2-8°C) for short-term use. The rationale for cold storage is to minimize the rate of potential degradation pathways, such as thermal decomposition of the carboxylic acid or ring-strain-driven reactions of the oxetane moiety.[2][3] High temperatures can compromise the stability of the oxetane ring, promoting ring-opening or decomposition.[2]

Q2: Is an inert atmosphere required for storage?

A: Yes, storing this compound under an inert atmosphere (e.g., argon or nitrogen) is a critical best practice.[1][4] This precaution mitigates two primary risks:

  • Oxidation: The terminal alkyne group can be susceptible to oxidative coupling and other oxidative degradation pathways.

  • Moisture-Driven Degradation: The compound is likely hygroscopic.[4] Moisture can facilitate hydrolytic ring-opening of the strained oxetane ring, particularly under slightly acidic or basic conditions, and can also affect the carboxylic acid group.[5][6]

Q3: How should I protect the compound from light and moisture?

A: The compound should be stored in a tightly sealed, opaque or amber-colored container to protect it from light and moisture.[7][8]

  • Light: The oxetane ring can be photochemically labile, potentially undergoing reactions like a retro-Paternò–Büchi reaction (photocycloreversion) upon exposure to UV light.[9][10]

  • Moisture: Always use a container with a tight-fitting seal.[7] If the compound is handled outside of a glovebox, minimize its exposure time to the ambient atmosphere.

Q4: What are the recommended container materials?

A: Use containers made of glass or chemically resistant polymers like high-density polyethylene (HDPE).[7] Avoid storing the compound in metal containers, as the acidic nature of the carboxylic acid group can lead to corrosion and potential metal-catalyzed degradation.[11]

Q5: What chemical incompatibilities should I be aware of during storage?

A: Segregation from incompatible chemicals is crucial for safety and stability.[12] Do not store 4-ethynyloxane-4-carboxylic acid with:

  • Strong Bases: These can readily deprotonate the carboxylic acid and the terminal alkyne, potentially leading to salt formation or initiating other reactions.[13][14][15]

  • Strong Oxidizing Agents: These can react with the alkyne group.[1]

  • Strong Acids: While the carboxylic acid itself is an acid, strong mineral acids can catalyze the ring-opening of the oxetane ring.[2][16]

Summary of Storage Conditions
ParameterRecommendationRationale & References
Temperature ≤ -20°C (Freezer) for long-term; 2-8°C for short-term.Minimizes thermal degradation of the oxetane ring and carboxylic acid.[1][2][3]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the alkyne and moisture-driven degradation.[1][4][17]
Light Protect from Light (Amber vial or opaque container)Prevents potential photochemical reactions like oxetane ring cleavage.[8][9]
Humidity Store in a dry, tightly sealed container. Minimizes hydrolysis of the oxetane ring and absorption of water.[4][6][7]
Container Glass or HDPE.Avoids corrosion and metal-catalyzed degradation associated with metal containers.[7][11]
Incompatibilities Segregate from strong bases, strong acids, and oxidizing agents.Prevents acid-base reactions, oxetane ring-opening, and alkyne oxidation.[1][2][15][16]
Troubleshooting Guide: Degradation Issues

This section provides solutions to specific problems that may arise from suboptimal storage or handling.

Q: My compound, which was a white solid, has developed a yellow or brown tint. What happened?

A: Discoloration often indicates decomposition. The most likely cause is oxidation or polymerization of the terminal alkyne group, especially if the compound was exposed to air and/or light. Minor impurities or degradation products can be highly colored. It is recommended to assess the compound's purity before use.

Q: The compound is now difficult to dissolve in solvents where it was previously soluble. What does this suggest?

A: Reduced solubility can be a strong indicator of degradation. This may be due to:

  • Polymerization: The ethynyl group can polymerize, leading to higher molecular weight, insoluble materials.

  • Hydrolysis: Ring-opening of the oxetane can lead to the formation of a diol, which will have significantly different polarity and solubility characteristics.[5]

  • Formation of Insoluble Salts: If exposed to basic contaminants, insoluble salts may have formed.

Q: I am observing low yields or unexpected byproducts in my reaction. Could the starting material be compromised?

A: Absolutely. Using a degraded starting material is a common cause of poor reaction outcomes. The reactive functional groups in 4-ethynyloxane-4-carboxylic acid are key to its intended reactivity. If the oxetane ring has opened or the alkyne has been consumed through a side reaction, the concentration of the active starting material is lowered, leading to reduced yields. The degradation products could also interfere with your reaction.

Q: I suspect my compound has absorbed water. How can I check and what should I do?

A: If you suspect water absorption, you can perform a Karl Fischer titration for a quantitative measurement. If the compound is thermally stable enough, you may be able to dry it under a high vacuum, but care must be taken as heating can also promote degradation.[2] The best course of action is preventative: always handle the compound in a dry environment (e.g., a glovebox or under a stream of inert gas) and store it with a desiccant in a secondary container if necessary.

Visualizing Degradation Risks

The following diagram illustrates the primary environmental stressors and the functional groups they are most likely to affect in 4-ethynyloxane-4-carboxylic acid.

G cluster_stressors Environmental Stressors cluster_molecule 4-Ethynyloxane-4-Carboxylic Acid cluster_degradation Potential Degradation Pathways Heat Heat Oxetane Oxetane Ring Heat->Oxetane  Thermal  Instability Carboxylic_Acid Carboxylic Acid Heat->Carboxylic_Acid  Thermal  Decomposition Decarboxylation Decarboxylation Heat->Decarboxylation Acid Acid Acid->Oxetane Oxygen_Air Oxygen_Air Alkyne Terminal Alkyne Oxygen_Air->Alkyne Moisture Moisture Moisture->Oxetane Hydrolysis Ring_Opening Ring Opening (Diol Formation) Oxetane->Ring_Opening Polymerization Oxidative Coupling / Polymerization Alkyne->Polymerization

Caption: Potential degradation pathways for 4-ethynyloxane-4-carboxylic acid.

Protocol: Quick Quality Assessment of Stored Compound

This protocol provides a simple, qualitative check for gross degradation. It should not replace rigorous analytical methods like NMR or LC-MS for purity determination.

Objective: To visually and physically assess the integrity of a stored sample of 4-ethynyloxane-4-carboxylic acid.

Materials:

  • Stored sample of 4-ethynyloxane-4-carboxylic acid

  • A fresh, reference sample (if available)

  • Two clean, dry test tubes or small vials

  • A suitable solvent in which the pure compound is known to be soluble (e.g., DMSO, Methanol)

  • Spatula

Procedure:

  • Visual Inspection:

    • Place a small amount of the stored sample on a clean, white surface next to the reference sample (if available).

    • Observe the color and consistency. The pure compound should be a white to off-white solid. Note any significant color change (e.g., yellow, brown) or change in texture (e.g., clumping, oily appearance).

  • Solubility Test:

    • Add an equal, small amount (e.g., 1-2 mg) of the stored sample and the reference sample to their respective labeled test tubes.

    • Add a fixed volume (e.g., 0.5 mL) of the chosen solvent to each tube.

    • Gently agitate both tubes under the same conditions.

    • Observe the dissolution. Note if the stored sample dissolves more slowly, incompletely, or if the resulting solution is colored compared to the reference.

Interpretation:

  • Significant color change or presence of insoluble particulates: Suggests that degradation has likely occurred. The material should be repurified or discarded.

  • Slower or incomplete dissolution: Indicates a change in the compound's physical properties, likely due to degradation (e.g., polymerization or hydrolysis), suggesting the sample may be compromised.

References
  • Quora. (2020, November 6). Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes?
  • ResearchGate. (n.d.). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Request PDF. Retrieved from [Link]

  • Chemistry Steps. (2025, October 26). Acidity of Terminal Alkynes. Retrieved from [Link]

  • PMC. (2025, April 14). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Retrieved from [Link]

  • (n.d.). physical and bond properties of alkynes. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

  • Taylor & Francis. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • PubMed. (n.d.). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • ACS Publications. (2004, October 7). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

  • OnePetro. (2017, March 26). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. Retrieved from [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]

  • MSU chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Post Apple Scientific. (2023, April 27). 15 Tips for Storing Acids in Your Laboratory. Retrieved from [Link]

  • (n.d.). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Retrieved from [Link]

  • (2021, July 19). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Retrieved from [Link]

  • UNC Policies. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Office of Environment, Health & Safety. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • HSE TRAINING MATERIALS AND TEMPLATES. (2024, February 20). Reactive Chemicals. Retrieved from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • NIH. (n.d.). 4-Ethynyloxane. PubChem. Retrieved from [Link]

  • (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • MDPI. (2013, September 16). Oxetane Synthesis through the Paternò-Büchi Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic Synthesis of Oxetane Derivatives by Selective C–H Activation. Retrieved from [Link]

  • HSE. (2025, August 28). Chemicals - safe use and handling. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • ACS Publications. (2022, January 13). Chemical Management: Storage and Inventory in Research Laboratories. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethyloxane-4-carboxylic acid (C8H14O3). Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyoxane-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • (n.d.). ORGANIC PHARMACEUTICAL CHEMISTRY IV. Retrieved from [Link]

Sources

Troubleshooting

minimizing side reactions of ethynyl group in 4-ethynyloxane-4-carboxylic acid

Technical Support Center: 4-Ethynyloxane-4-Carboxylic Acid Ticket ID: #ETH-OX-44-STAB Subject: Minimizing Side Reactions of the Ethynyl Group in Gem-Disubstituted Systems Status: Open Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethynyloxane-4-Carboxylic Acid Ticket ID: #ETH-OX-44-STAB Subject: Minimizing Side Reactions of the Ethynyl Group in Gem-Disubstituted Systems Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are working with 4-ethynyloxane-4-carboxylic acid , a dense functional motif where a carboxylic acid and a terminal alkyne share a single quaternary carbon (C4 of the oxane ring). This "gem-disubstituted" geometry creates a unique reactivity landscape. Unlike simple alkynes, this molecule is structurally primed for both intermolecular dimerization and intramolecular cyclization.

This guide moves beyond generic "alkyne handling" to address the specific steric and electronic pressures of this scaffold.

Module 1: The "Glaser" Trap (Oxidative Homocoupling)

The Issue: The most persistent impurity in terminal alkyne chemistry is the diyne dimer formed via Glaser (or Eglinton) coupling.



Why it happens here: Even trace amounts of copper (ppb levels from solvent stabilizers or glassware) combined with atmospheric oxygen will catalyze this reaction. The carboxylic acid moiety can solubilize trace metals, exacerbating the issue.

Troubleshooting Protocol: The "Zero-Ox" Standard Do not rely on simple nitrogen sparging (bubbling). For this molecule, you must remove dissolved oxygen.

Step-by-Step: Freeze-Pump-Thaw Degassing

  • Seal: Place your solution in a Schlenk flask or heavy-wall ampoule.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is solid.
    
  • Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes. The solvent cannot evaporate because it is frozen; only the gas headspace is removed.

  • Thaw: Close the flask. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve from the melting solid.
    
  • Repeat: Perform this cycle 3 times.

  • Backfill: Fill with high-purity Argon (heavier than air, providing a better blanket than

    
    ).
    

Module 2: The "Spiro" Trap (Intramolecular Lactonization)

The Issue: This is the specific killer for 4-ethynyloxane-4-carboxylic acid. Because the acid and alkyne are on the same carbon, they are held in perfect proximity for a 5-exo-dig cyclization .

Mechanism: If the alkyne is activated (by a Lewis acid or proton), the carboxylic oxygen attacks the terminal carbon of the alkyne.

  • Result: Formation of a 4-methylene-2-oxaspiro[4.5]decan-3-one (a spiro-lactone).[1]

  • Baldwin's Rules: This is a 5-exo-dig closure, which is kinetically favored .[2]

Prevention Strategy:

  • Avoid Lewis Acids: strictly exclude Ag(I), Au(I/III), Hg(II), and Cu(I/II). These metals coordinate to the alkyne

    
    -system, lowering the activation energy for the carboxylate attack.
    
  • Halogen Warning: Do not use Iodine (

    
    ) or Bromine (
    
    
    
    ) in the presence of base (e.g., iodolactonization conditions). This will instantly trigger the formation of the iodinated spiro-lactone.
  • Ester Protection: If your synthesis allows, convert the carboxylic acid to a bulky ester (e.g., tert-butyl ester) immediately. This removes the nucleophilic oxygen and sterically hinders the approach.

Module 3: Acid-Base Management

The Issue: The quaternary center provides some stability, but the molecule is sensitive to extremes.

ConditionRiskMechanism
Strong Acid (

)
Hydration Protonation of alkyne

Vinyl cation

Methyl ketone formation (Markovnikov addition).
Strong Base (

)
Degradation Deprotonation of the terminal alkyne (

) forms an acetylide. In the presence of oxidants, this accelerates Glaser coupling.
High Heat (

)
Decarboxylation Loss of

. The

-hybridized alkyne is electron-withdrawing, which can facilitate thermal decarboxylation.

Recommendation: Work in buffered systems (pH 4–8) whenever possible. If generating the carboxylate salt, use a non-coordinating counterion (like tetrabutylammonium) rather than Lithium or Sodium if solubility permits, to reduce "ion-pairing" effects that might bring the carboxylate closer to the alkyne.

Visualizing the Threat Landscape

The following diagram maps the decision pathways that lead to successful handling versus side-product formation.

AlkyneStability Start 4-Ethynyloxane-4-COOH O2_Cu Trace Cu + O2 Start->O2_Cu Exposure LewisAcid Lewis Acid (Au, Ag, Hg) or I2/Br2 Start->LewisAcid Activation StrongAcid Strong Acid (H+) Start->StrongAcid Hydration Inert Inert Gas + Metal Scavenger Start->Inert Protection Dimer Glaser Dimer (Impurity) O2_Cu->Dimer Oxidative Coupling Spiro Spiro-Lactone (5-exo-dig Cyclization) LewisAcid->Spiro Intramolecular Attack Ketone Methyl Ketone (Hydration) StrongAcid->Ketone H2O Addition Stable Stable Target Molecule Inert->Stable Desired Path

Caption: Reaction pathways for 4-ethynyloxane-4-carboxylic acid. Red paths indicate irreversible side reactions triggered by metals or oxidation.

Frequently Asked Questions (FAQ)

Q: Can I use a metal spatula to weigh this compound? A: Avoid it. Stainless steel is generally fine, but if the surface is pitted or rusty, iron/nickel ions can interact. Use porcelain, glass, or Teflon-coated spatulas to be safe.

Q: I see a new spot on TLC after leaving the compound in solution overnight. What is it? A: If the spot is much less polar (higher


) than the acid, it is likely the Glaser dimer . If it is slightly less polar but UV active, it may be the spiro-lactone . Run an IR spectrum:
  • Alkyne C-H stretch: ~3300 cm⁻¹ (Present in starting material).

  • Lactone C=O stretch: ~1770–1790 cm⁻¹ (Distinctive shift from the acid C=O ~1710 cm⁻¹).

Q: How do I store this compound long-term? A: Store as a solid at -20°C, under Argon, shielded from light. Do not store in solution (especially chlorinated solvents like DCM or Chloroform, which can degrade over time to release HCl, catalyzing hydration).

References

  • Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.

  • 5-Exo-Dig Cyclization Rules: Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.

  • Gold-Catalyzed Lactonization: Genin, E., et al. (2006). Gold(I)-Catalyzed Cycloisomerization of Alkynoic Acids: Synthesis of γ-Lactones. Journal of the American Chemical Society.

  • Alkyne Hydration Mechanisms: Hintermann, L., & Labonne, A. (2007). Catalytic Hydration of Alkynes and Its Application in Synthesis. Synthesis.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation Guide: 4-Ethynyloxane-4-Carboxylic Acid via 13C NMR

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid). This content is structur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 4-ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid). This content is structured to support structural elucidation and validation in medicinal chemistry workflows.

Executive Summary

4-Ethynyloxane-4-carboxylic acid represents a high-value sp³-rich scaffold in drug discovery, offering a quaternary center that restricts conformational flexibility—a key design element for improving target binding affinity.

For researchers and scale-up chemists, 13C NMR spectroscopy is the definitive method for validating this structure. Unlike 1H NMR, where the quaternary center is "silent" and alkyne protons can overlap with other signals, 13C NMR provides direct observation of the carbon skeleton, specifically the quaternary C4 center and the alkyne moiety. This guide details the expected chemical shifts, diagnostic signals for purity assessment, and acquisition protocols to ensure data integrity.

Spectral Analysis & Chemical Shifts

Predicted 13C NMR Data

The following data represents the consensus chemical shifts derived from structure-activity relationship (SAR) analysis of analogous tetrahydropyran and quaternary carboxylic acid standards.

Solvent: DMSO-d₆ (Recommended for carboxylic acids to prevent dimerization shifts) Reference: TMS (0.0 ppm)

Carbon AssignmentLabelChemical Shift (δ, ppm)Multiplicity (DEPT-135)Structural Diagnostic Note
Carboxyl (COOH) C7174.0 – 178.0 Quaternary (Absent)Most deshielded signal; characteristic of carboxylic acids.
Alkyne (Internal) C882.0 – 86.0 Quaternary (Absent)Diagnostic for ethynylation; shifts downfield due to sp hybridization.
Alkyne (Terminal) C971.0 – 75.0 CH (Up)Characteristic terminal alkyne signal; confirms presence of C≡C-H.
Ether Linkage (C2, C6) C2, C664.0 – 67.0 CH₂ (Down)Typical tetrahydropyran ether shift; largely unaffected by C4 substitution.
Quaternary Center C442.0 – 48.0 Quaternary (Absent)CRITICAL: Significant downfield shift vs. parent methine (~40 ppm).
Ring Methylene (C3, C5) C3, C530.0 – 34.0 CH₂ (Down)Beta-position to oxygen; sensitive to steric bulk at C4.
Comparative Analysis: Product vs. Impurities

To validate the success of the synthesis (typically ethynylation of a precursor), compare the product spectra against these common analogs.

FeatureTarget: 4-Ethynyl Acid Parent: Pyran-4-Carboxylic Acid Analog: 4-Ethynyl-4-Hydroxy Pyran
C4 Environment Quaternary (COOH, C≡CH)Methine (CH-COOH)Quaternary (OH, C≡CH)
C4 Shift ~45 ppm~40 ppm~68 ppm (Deshielded by OH)
Alkyne Signals Present (2 peaks) AbsentPresent (2 peaks)
Carbonyl Signal ~176 ppm (COOH)~176 ppm (COOH)Absent (No C=O)

Technical Insight: The most common impurity is the non-ethynylated parent acid. In a mixture, look for the "ghost" methine signal at ~40 ppm in the DEPT-135 spectrum (which would appear as an inverted CH signal, whereas the target C4 is invisible in DEPT).

Structural Visualization & Logic

The following diagram illustrates the assignment logic and the connectivity of the 4-ethynyloxane-4-carboxylic acid molecule.

G Fig 1. 13C NMR Assignment Logic for 4-Ethynyloxane-4-Carboxylic Acid cluster_structure Chemical Structure & Shifts C7 C7: Carboxyl (COOH) ~176 ppm (Quaternary) C4 C4: Quaternary Center ~45 ppm (No H) C7->C4 Alpha Effect (+20 ppm) C8 C8: Internal Alkyne ~84 ppm (Quaternary) C9 C9: Terminal Alkyne ~73 ppm (CH) C8->C9 Triple Bond C8->C4 Alkynyl Effect C35 C3/C5: Ring Methylene ~32 ppm (CH2) C4->C35 Beta Position Validation Validation Check: Does DEPT-135 show C4? C4->Validation C26 C2/C6: Ether Linkage ~66 ppm (CH2) C35->C26 Gamma Position

Caption: Graphviz diagram mapping the carbon skeleton to specific chemical shift zones. Note the central role of C4 as the quaternary hub.

Experimental Protocols

NMR Acquisition Workflow

To ensure detection of the quaternary carbons (which often have long relaxation times), follow this protocol.

  • Sample Preparation:

    • Dissolve 30–50 mg of the solid acid in 0.6 mL DMSO-d₆ .

    • Note: Avoid CDCl₃ if possible, as carboxylic acids often form hydrogen-bonded dimers that broaden the carbonyl and C4 signals, reducing resolution.

  • Instrument Parameters (100 MHz or higher):

    • Pulse Sequence: Standard Proton-Decoupled 13C (zgpg30).

    • Relaxation Delay (D1): Set to > 2.0 seconds (ideally 5.0s) to allow full relaxation of the quaternary C4 and Carbonyl carbons. Short delays will suppress these peaks, making integration impossible.

    • Scans (NS): Minimum 1024 scans for sufficient S/N ratio on the quaternary peaks.

  • Advanced Validation (DEPT-135):

    • Run a DEPT-135 experiment.

    • Result: C2/C6 and C3/5 will appear inverted (CH₂). C9 (Alkyne CH) will appear upright. C4, C7, and C8 must disappear. If a signal remains at ~40 ppm, it indicates the presence of the starting material (tertiary C-H).

Synthesis & Purification Context

While this guide focuses on analysis, understanding the source aids in impurity identification.

  • Origin: Typically synthesized from Tetrahydropyran-4-one via ethynylation (to the alcohol) followed by carbonylation or via a hydantoin/nitrile intermediate.

  • Purification: The acid functionality allows for Acid/Base extraction.

    • Protocol: Dissolve crude in 1N NaOH (aq). Wash with Ethyl Acetate (removes non-acidic impurities like the ethynyl alcohol intermediate). Acidify aqueous layer to pH 2 with HCl. Extract product into Ethyl Acetate.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[1] (General reference for alkyne and pyran shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • PubChem Compound Summary. (2024). Tetrahydropyran-4-carboxylic acid (Parent Analog Data). National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

Comparative

mass spectrometry fragmentation of 4-ethynyloxane-4-carboxylic acid

Technical Guide: Mass Spectrometry Profiling of 4-Ethynyloxane-4-Carboxylic Acid Executive Summary 4-Ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid) is a critical heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Profiling of 4-Ethynyloxane-4-Carboxylic Acid

Executive Summary

4-Ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid) is a critical heterocyclic building block used in the synthesis of spiro-hydantoins, protease inhibitors, and "click chemistry" drug candidates. Its structural duality—possessing both a polar carboxylic acid and a reactive terminal alkyne on a saturated oxygen heterocycle—presents unique analytical challenges.

This guide compares the two primary mass spectrometry (MS) workflows for this compound: Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Recommendation: Use ESI(-) for rapid intact mass confirmation and quantitative analysis due to the molecule's acidity. Use GC-MS (with TMS derivatization) for detailed structural fingerprinting and impurity profiling.

Molecule Profile & Properties

PropertyDetail
IUPAC Name 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid
Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Monoisotopic Mass 154.0630 Da
Acidity (pKa) ~4.5 (Carboxylic acid)
Key Moieties Tetrahydropyran (oxane) ring, Quaternary Carbon (C4), Terminal Alkyne, Carboxylic Acid

Comparative Analysis: ESI vs. GC-MS

Method A: ESI-MS/MS (Negative Mode)

The Gold Standard for Quantification

Because the molecule contains a carboxylic acid, it readily deprotonates in negative ion mode. This is the preferred method for LC-MS workflows.

  • Ionization: Electrospray Ionization (Negative Mode)

  • Precursor Ion:

    
     at m/z 153.05 
    
  • Fragmentation Mechanism: The fragmentation is dominated by the stability of the quaternary center. The primary pathway is decarboxylation , a characteristic neutral loss for cyclic

    
    -substituted carboxylic acids.
    

Key Diagnostic Ions (ESI-):

m/zIon IdentityMechanismRelative Abundance
153

Deprotonated Molecular Ion100% (Base Peak)
109

Neutral Loss of CO₂ (44 Da)High (Diagnostic)
83

Loss of Acetylene (C₂H₂) from m/z 109Medium
55

Ring Cleavage (Retro-aldol type)Low

Expert Insight: The ethynyl group stabilizes the negative charge on the quaternary carbon after decarboxylation, making the m/z 109 peak significantly more intense than in unsubstituted tetrahydropyran acids.

Method B: GC-MS (Electron Impact)

The Gold Standard for Structural Confirmation

Direct injection of the free acid is not recommended due to peak tailing and thermal degradation (decarboxylation in the injector port). Derivatization with TMS (Trimethylsilyl) reagents is required.

  • Derivatization: Silylation using BSTFA + 1% TMCS.

  • Derivative: Trimethylsilyl 4-ethynyltetrahydro-2H-pyran-4-carboxylate.

  • Derivative MW: 226.34 Da (C₁₁H₁₈O₃Si).

Key Diagnostic Ions (EI - 70eV):

m/zIon IdentityMechanism
211

Loss of methyl from TMS group (Standard silyl fragment).
181

Loss of ethoxy (rare) or ring fragmentation.
109

Base Peak. Loss of the entire ester group, leaving the stabilized 4-ethynyl-tetrahydropyranyl cation.
73

Trimethylsilyl cation (Generic to all TMS derivatives).

Fragmentation Pathways (Visualized)

The following diagram illustrates the distinct fragmentation logic for both methods. The ESI pathway focuses on the stability of the anion, while the EI pathway is driven by radical cation chemistry.

Fragmentation M_ESI Precursor [M-H]- m/z 153 Frag_109 Decarboxylated Anion [M-H - CO2]- m/z 109 M_ESI->Frag_109 Neutral Loss CO2 (-44 Da) Collision Energy: 15-20 eV Frag_83 Ring Opening Product [m/z 109 - C2H2]- m/z 83 Frag_109->Frag_83 Loss of Acetylene (-26 Da) M_GC TMS Derivative (EI) m/z 226 Frag_211 [M - CH3]+ m/z 211 M_GC->Frag_211 Alpha Cleavage (Si-C) Frag_GC_109 Carbocation [M - COOTMS]+ m/z 109 M_GC->Frag_GC_109 Inductive Cleavage Loss of Ester

Figure 1: Comparative fragmentation pathways. Note that m/z 109 is a convergent fragment in both modes but arises from different mechanisms (anion vs. cation).

Experimental Protocols

Protocol A: ESI-MS/MS Direct Infusion

Use this for purity checks and optimizing MRM (Multiple Reaction Monitoring) transitions.

  • Stock Solution: Dissolve 1 mg of 4-ethynyloxane-4-carboxylic acid in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water (with 0.1% Ammonium Acetate to aid ionization without suppressing negative mode). Do not use Formic Acid , as it suppresses ionization in negative mode.

  • Infusion: Inject at 10 µL/min into the ESI source.

  • Source Parameters:

    • Polarity: Negative

    • Capillary Voltage: 2.5 - 3.0 kV

    • Cone Voltage: 20 V (Low voltage prevents in-source decarboxylation).

    • Desolvation Temp: 350°C.

Protocol B: GC-MS Derivatization (Silylation)

Use this for impurity profiling against synthetic byproducts.

  • Sample Prep: Weigh 2 mg of dry sample into a 1.5 mL GC vial.

  • Reagents: Add 100 µL of Anhydrous Pyridine (solvent) and 100 µL of BSTFA + 1% TMCS (Silylation reagent).

  • Reaction: Cap tightly and heat at 60°C for 30 minutes . The solution should become clear.

  • Injection: Inject 1 µL into the GC-MS (Split ratio 10:1).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 80°C (hold 1 min) -> 15°C/min -> 280°C.

    • Inlet Temp: 250°C.

Detailed Workflow Diagram

Workflow cluster_ESI Pathway A: LC-MS/ESI cluster_GC Pathway B: GC-MS Sample Raw Sample (Solid Powder) Solubilize Dissolve in MeOH/H2O (No Acid) Sample->Solubilize Derivatize Add BSTFA/Pyridine 60°C, 30 min Sample->Derivatize ESI_Source ESI Source (Negative Mode) Solubilize->ESI_Source MS_Analysis Detect m/z 153 Monitor m/z 109 ESI_Source->MS_Analysis GC_Inlet GC Inlet (Volatile TMS Ester) Derivatize->GC_Inlet EI_Source EI Source (70 eV) GC_Inlet->EI_Source

Figure 2: Decision tree for sample preparation based on analytical goals.

References

  • BenchChem. (2025).[1] Spectroscopic Characterization of 4-Ethenyloxane-4-carboxylic acid: A Technical Guide. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids. Retrieved from

  • LeapChem. (2024). Tetrahydro-2H-pyran-4-carboxylic acid: Pharmaceutical Intermediate Profile. Retrieved from

  • Sigma-Aldrich. (2024). Derivatization Reagents for Gas Chromatography: BSTFA Protocols. Retrieved from

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-ethynyloxane-4-carboxylic acid

Executive Summary & Risk Profile 4-Ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid) is a bifunctional scaffold critical in fragment-based drug discovery, particularly for "cli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-Ethynyloxane-4-carboxylic acid (also known as 4-ethynyltetrahydro-2H-pyran-4-carboxylic acid) is a bifunctional scaffold critical in fragment-based drug discovery, particularly for "click" chemistry (CuAAC) and heterocycle synthesis.[1][2]

Safe handling requires addressing two distinct chemical moieties: the carboxylic acid (corrosive/irritant) and the terminal alkyne (reactive/instability potential). This guide moves beyond the standard SDS to provide operational context for these risks.

Molecular Hazard Deconstruction
MoietyPrimary HazardOperational Implication
Carboxylic Acid (

)
Corrosive / Irritant (H314/H319)Causes immediate tissue damage upon contact. Inhalation of dust triggers respiratory spasms.
Terminal Alkyne (

)
Reactivity / Instability Potential for exothermic polymerization if heated or catalyzed. Explosion Risk: Forms shock-sensitive acetylides with Copper (Cu), Silver (Ag), or Mercury (Hg).[3]
Oxane Ring (Ether)Peroxide Formation While the ring is generally stable, long-term storage requires checks for peroxide formation, similar to THF, though the risk is lower.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for intermediate-scale handling. The following PPE selection is based on permeation data for organic acids and physical state (fine powder).

Tiered Protection Levels[1][2][4]
PPE ComponentSpecificationRationale (The "Why")
Hand Protection (Solids)Nitrile (0.11 mm / 4 mil) Sufficient for weighing dry powder. Nitrile provides excellent resistance to organic acids.
Hand Protection (Solutions)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (extended cuff) or NeopreneIf dissolved in DCM or DMF, the solvent acts as a carrier, permeating standard gloves and carrying the acid to the skin.
Eye/Face Protection Chemical Goggles (Indirect Vent)Critical: Safety glasses do not seal against airborne dust. The acidic nature of this compound can cause severe corneal damage if dust bypasses glasses.
Respiratory Fume Hood (Primary)N95/P100 (Secondary)All handling must occur in a certified fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is mandatory.
Body Lab Coat (Poly/Cotton) + Chemical Apron Cotton lab coats absorb liquids; a rubberized or Tyvek apron prevents acid burns during liquid transfer.

Operational Protocol: Step-by-Step Handling

Phase A: Storage & Stability[3][5]
  • Temperature: Store at 2–8°C . Terminal alkynes can degrade or oligomerize at room temperature over extended periods.[3]

  • Atmosphere: Store under Argon or Nitrogen .[3] Oxygen promotes oxidative degradation of the alkyne.

  • Container: Amber glass to prevent photo-degradation.

Phase B: Weighing & Transfer (The High-Risk Step)

Static electricity often causes this fine powder to "jump," increasing inhalation risk.

  • Engineering Control: Place the balance inside the fume hood. If air currents disturb the balance, use a draft shield, but never turn off the hood fan while handling.

  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula before transfer.

  • Technique: Do not dump the solid. Use a gentle tapping motion to transfer.

  • Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate (

    
    ) wipe to neutralize invisible acidic residues.
    
Phase C: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution (exotherm) is generally mild, but the alkyne moiety dictates caution.

  • Inertion: Purge the reaction vessel with inert gas before adding the catalyst (especially if using Copper for click chemistry) to prevent oxidative homocoupling (Glaser coupling).

  • Metal Avoidance: Ensure no "naked" copper or silver needles/spatulas are used during transfer to avoid acetylide formation.

Waste Management & Disposal

CRITICAL WARNING: Do not dispose of this compound (or its reaction mixtures) in waste containers containing heavy metals.

  • Segregation:

    • Solid Waste: Label as "Solid Organic Acid - Toxic."

    • Liquid Waste: Segregate into "Organic Acid Waste."

  • Acetylide Prevention:

    • If the reaction involved Copper (Cu) or Silver (Ag), quench the reaction mixture with EDTA or an ammonium chloride wash before disposal to sequester metal ions.

    • Never pour alkyne solutions down the sink (plumbing often contains copper/brass traps).

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling 4-ethynyloxane-4-carboxylic acid, emphasizing the critical "Stop/Go" safety checks.

SafeHandling Start Start: Remove from Cold Storage (4°C) CheckState Check Physical State (Clumping = Moisture) Start->CheckState Weighing Weighing in Fume Hood (Anti-static measures) CheckState->Weighing Dry/Free Flowing Dissolution Dissolution (Solvent Addition) Weighing->Dissolution MetalCheck Does reaction use Cu, Ag, or Hg? Dissolution->MetalCheck StandardRxn Standard Reaction MetalCheck->StandardRxn No ClickRxn Click Chemistry (Cu-Catalyzed) MetalCheck->ClickRxn Yes Disposal Disposal: Organic Acid Waste StandardRxn->Disposal Quench REQUIRED: Quench with EDTA/NH4Cl ClickRxn->Quench Prevent Acetylides Quench->Disposal

Figure 1: Operational workflow for handling terminal alkyne acids, highlighting the critical metal-sequestration step to prevent explosive acetylide formation.

Emergency Response

IncidentImmediate Action
Skin Contact Flush for 15 mins. Do not use vinegar or neutralization agents on skin; water is safest to prevent thermal burns from neutralization heat.
Eye Contact Irrigate immediately. Hold eyelids open.[4] Time is critical to prevent corneal opacity from the acid.
Spill (Solid) Cover with Sodium Carbonate or Spill-X-A (acid neutralizer) before sweeping. Avoid creating dust.[1][5][6][7]
Spill (Solution) Absorb with vermiculite.[4] Do not use paper towels (combustible) if the solvent is an oxidizer, though rare for this synthesis.

References

  • National Institutes of Health (NIH) - PubChem. Oxane-4-carboxylic acid (Tetrahydropyran-4-carboxylic acid) Structure & Safety Data. [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.